tert-Butyl 2-amino-5-bromonicotinate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNROHPUTZOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on tert-Butyl 2-amino-5-bromonicotinate: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridine scaffolds are indispensable building blocks. Among these, tert-butyl 2-amino-5-bromonicotinate (also cataloged as tert-butyl 2-amino-5-bromopyridine-3-carboxylate) stands out as a highly versatile, bifunctional intermediate [1, 3]. By combining an ortho-directing amino group, a cross-coupling-ready bromine atom, and an orthogonally protected carboxylic acid, this molecule enables the rapid assembly of complex polycyclic heterocycles and highly targeted kinase inhibitors.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, specifically tailored for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical and chemical parameters of tert-butyl 2-amino-5-bromonicotinate is critical for optimizing reaction conditions, solubility, and downstream purification.
Table 1: Core Physicochemical Properties
| Parameter | Specification / Value |
| Chemical Name | tert-Butyl 2-amino-5-bromonicotinate; tert-butyl 2-amino-5-bromopyridine-3-carboxylate |
| CAS Number | 1335059-08-9 [3] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| SMILES String | O=C(OC(C)(C)C)C1=CC(Br)=CN=C1N |
| Appearance | White to pale-yellow crystalline solid |
| Solubility Profile | High: DCM, DMF, DMSO, EtOAc. Low: Hexanes, Water. |
| Storage Conditions | 2–8 °C (refrigerated) or ambient room temperature in a desiccated environment. Protect from strong oxidizing agents. |
Chemical Reactivity & Mechanistic Insights
The strategic value of tert-butyl 2-amino-5-bromonicotinate lies in its three highly distinct functional groups, which allow for orthogonal reactivity without the need for excessive protection/deprotection cycles.
The C5-Bromine: A Hub for Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is highly activated by the electron-withdrawing nature of the pyridine ring, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). The electron-deficient nature of the pyridine accelerates the oxidative addition step of the catalytic cycle.
The C2-Amine: Directing Group and Cyclization Anchor
The primary amine at the C2 position serves dual purposes. First, it acts as a hydrogen-bond donor, which is frequently exploited in structure-based drug design to interact with the hinge region of kinase active sites [1]. Second, it serves as an intramolecular nucleophile. Following the functionalization of the C3-carboxylate, the C2-amine can be condensed with adjacent electrophiles to form bicyclic systems such as pyrido[2,3-d]pyrimidines or imidazo[4,5-b]pyridines.
The C3-tert-Butyl Ester: Orthogonal Protection Strategy
Causality in Design: Why utilize a tert-butyl ester instead of the more common methyl or ethyl esters? Methyl and ethyl esters typically require basic saponification (e.g., NaOH or LiOH) for cleavage [1]. In late-stage drug synthesis, basic conditions can cause epimerization of adjacent chiral centers or unwanted hydrolysis of sensitive amides. The tert-butyl ester provides an orthogonal protecting group strategy . It is highly sterically hindered, preventing unwanted nucleophilic attack at the carbonyl during C5 or C2 functionalization. Furthermore, it is stable to the basic conditions of Suzuki couplings (e.g., Na₂CO₃) but can be rapidly cleaved under anhydrous acidic conditions (e.g., Trifluoroacetic acid) via an E1-like mechanism, releasing isobutylene gas and avoiding aqueous basic workups entirely.
Experimental Protocols & Workflows
To ensure high scientific integrity and reproducibility, the following protocols represent self-validating systems incorporating causality-driven experimental choices.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol details the installation of an aryl/heteroaryl group at the C5 position, a critical step in synthesizing dual PI3K/mTOR or MerTK/Axl inhibitors [1, 2].
Reagents:
-
tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine the bromonicotinate, arylboronic acid, and K₂CO₃.
-
Degassing (Critical Step): Add the 1,4-dioxane/water mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling electron-deficient heterocycles.
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. To remove palladium impurities, stir the organic layer with a metal scavenger resin (e.g., SiliaMetS Thiol) for 1 hour before filtration and concentration.
Protocol 2: Acid-Mediated tert-Butyl Ester Deprotection
Reagents:
-
C5-Substituted tert-butyl 2-aminonicotinate intermediate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10–20 equiv)
-
Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in anhydrous DCM and cool to 0 °C.
-
Acid Addition: Dropwise add TFA. Causality: TFA protonates the carbonyl oxygen, converting the tert-butyl group into an excellent leaving group. It departs to form a stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas. The evolution of gas drives the reaction to completion (Le Chatelier's principle).
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the less polar ester spot).
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically, yielding the free 2-amino-5-aryl-nicotinic acid as a TFA salt, ready for immediate amide coupling.
Applications in Advanced Therapeutics
tert-Butyl 2-amino-5-bromonicotinate is a cornerstone in the synthesis of small-molecule kinase inhibitors. Recent literature highlights its utility in generating highly potent, orally bioavailable inhibitors targeting the TAM family (Tyro3, Axl, MerTK) [1] and the PI3K/AKT/mTOR signaling pathways [2].
By functionalizing the C5 position with specialized aromatic systems and converting the C3 ester into an amide, researchers can precisely tune the molecule to occupy the ATP-binding pockets of these kinases, effectively halting tumor proliferation.
Synthetic Workflow Visualization
Caption: Standard synthetic workflow converting tert-butyl 2-amino-5-bromonicotinate to a kinase inhibitor.
Signaling Pathway Intervention
Compounds derived from this building block frequently act as dual inhibitors in the PI3K/mTOR pathway, a critical signaling cascade implicated in cancer cell survival and resistance mechanisms [2].
Caption: PI3K/AKT/mTOR signaling pathway illustrating dual-inhibition by nicotinate derivatives.
References
-
Title: Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Pharmaceuticals, National Center for Biotechnology Information (PMC) URL: [Link]
Mechanism of Synthesis for tert-Butyl 2-amino-5-bromonicotinate: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the design of highly functionalized heterocyclic scaffolds is paramount. tert-Butyl 2-amino-5-bromonicotinate serves as a highly versatile, orthogonally protected building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including PDK1 kinase inhibitors [2] and allosteric inhibitors of the p97 ubiquitin pathway[5].
The strategic value of this compound lies in its functional handles: the C5-bromide allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) [1], the C2-amine provides a site for amide bond formation or cyclization, and the tert-butyl ester ensures robust protection of the carboxylate against nucleophilic attack and basic conditions, while remaining cleanly cleavable under mild acidic conditions (e.g., via Trifluoroacetic acid) [3]. This whitepaper details the mechanistic logic, optimized self-validating protocols, and quantitative metrics for its two-step synthesis.
Mechanistic Pathway Analysis
The synthesis of tert-butyl 2-amino-5-bromonicotinate from 2-aminonicotinic acid is achieved via a two-step sequence: a regioselective electrophilic aromatic substitution (EAS) followed by a base-catalyzed esterification via a mixed anhydride intermediate.
Overall synthetic pathway from 2-aminonicotinic acid to the final tert-butyl ester.
Regioselective Bromination via Electrophilic Aromatic Substitution
The first step involves the bromination of 2-aminonicotinic acid. The regioselectivity of this reaction is entirely dictated by the synergistic electronic effects of the existing substituents on the pyridine ring[4].
-
The C2-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, activating the ring and directing incoming electrophiles to the ortho and para positions. The C5 position is para to the amino group.
-
The C3-Carboxylic Acid: Acts as an electron-withdrawing group (EWG), deactivating the ring and directing electrophiles to the meta position. The C5 position is meta to the carboxylic acid.
Because both functional groups independently direct the bromonium ion ( Br+ ) to the C5 position, the reaction proceeds with near-perfect regioselectivity without the need for a Lewis acid catalyst [1].
Synergistic directing effects of C2-amino and C3-carboxyl groups enabling C5 bromination.
DMAP-Catalyzed tert-Butyl Esterification
Standard Fischer esterification is incompatible with tert-butanol due to its extreme steric hindrance and the acid-lability of the resulting tert-butyl group [3]. Instead, a mild, base-driven approach utilizing Di-tert-butyl dicarbonate ( Boc2O ) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is employed.
Causality of the Mechanism:
-
Activation: DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive tert-butoxycarbonylpyridinium intermediate.
-
Mixed Anhydride Formation: The carboxylate of the 2-amino-5-bromonicotinic acid attacks this intermediate, forming a transient mixed anhydride and liberating tert-butanol and CO2 .
-
Esterification: The liberated tert-butanol (along with the solvent) attacks the carbonyl carbon of the mixed anhydride, releasing a second equivalent of CO2 and yielding the final tert-butyl ester [3].
Mechanism of DMAP-catalyzed tert-butyl esterification via a mixed anhydride intermediate.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating visual and physical cues that confirm reaction progress without requiring immediate analytical sampling.
Protocol A: Synthesis of 2-Amino-5-bromonicotinic Acid
Reference standard adapted from literature [1], [4].
-
Preparation: Suspend 2-aminonicotinic acid (10.0 g, 72.4 mmol) in a mixture of glacial acetic acid (250 mL) and water (10 mL).
-
Causality: Acetic acid polarizes the bromine molecule, enhancing its electrophilicity, while water aids in the solubility of the starting material.
-
-
Initiation: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the initial electrophilic attack.
-
Bromination: Add liquid bromine (4.0 mL, 79.0 mmol, 1.1 eq) dropwise over 30 minutes.
-
Self-Validation Check: The deep red color of the bromine drops should rapidly dissipate upon hitting the solution, indicating immediate consumption by the highly activated pyridine ring.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 8 hours.
-
Self-Validation Check: As the reaction proceeds, the highly insoluble 2-amino-5-bromonicotinic acid hydrobromide salt will precipitate. The formation of a thick, stir-resistant yellow/white suspension is the primary visual cue of successful conversion.
-
-
Isolation: Filter the heavy suspension under vacuum. Wash the filter cake thoroughly with diethyl ether ( Et2O ) to strip away residual acetic acid and unreacted bromine.
-
Drying: Dry the crude solid under high vacuum to afford the product as a white solid (Yield: ~89%).
Protocol B: Synthesis of tert-Butyl 2-amino-5-bromonicotinate
Reference standard for Boc2O-mediated esterification [3].
-
Preparation: Suspend 2-amino-5-bromonicotinic acid (5.0 g, 23.0 mmol) in anhydrous tert-butanol (115 mL, 0.2 M).
-
Catalysis: Add DMAP (0.28 g, 2.3 mmol, 0.1 eq) to the suspension.
-
Activation: Add Boc2O (7.0 g, 32.2 mmol, 1.4 eq) in small portions at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature under an argon atmosphere for 12–16 hours.
-
Self-Validation Check 1 (Kinetic): Continuous, gentle bubbling ( CO2 gas evolution) will be observed. The cessation of gas evolution provides a real-time kinetic readout that the mixed anhydride has fully decomposed into the product.
-
Self-Validation Check 2 (Physical): The initial suspension will gradually clear into a homogeneous, pale-yellow solution as the highly lipophilic tert-butyl ester product dissolves in the tert-butanol solvent.
-
Self-Validation Check 3 (Chromatographic): TLC (Hexane/EtOAc 3:1) will show complete consumption of the baseline-retained acid ( Rf ~ 0.1) and the appearance of a distinct, UV-active product spot ( Rf ~ 0.6).
-
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (100 mL) and wash sequentially with 10% aqueous citric acid (2 x 50 mL) to remove DMAP, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate to yield the target tert-butyl 2-amino-5-bromonicotinate.
Quantitative Data & Optimization
When scaling up the synthesis of tert-butyl 2-amino-5-bromonicotinate, selecting the correct esterification strategy is critical for balancing yield, purity, and operational safety. Table 1 summarizes the comparative metrics of common tert-butyl esterification methods.
Table 1: Comparative Evaluation of tert-Butyl Esterification Strategies
| Esterification Method | Reagents Used | Typical Yield | Purity (HPLC) | Scalability | Key Advantage / Disadvantage |
| Boc Anhydride (Optimal) | Boc2O , DMAP, t-BuOH | 85–92% | >98% | High | Mild bench-top conditions, self-indicating CO2 off-gassing. / Higher reagent cost at scale. |
| Carbodiimide Coupling | EDCI, DMAP, t-BuOH | 70–80% | ~95% | Medium | Standard coupling protocol. / Difficult removal of urea byproducts; lower yield due to steric clash. |
| Acid-Catalyzed Alkylation | Isobutylene gas, H2SO4 | 60–75% | ~90% | Low (Lab) | Highly cost-effective reagents. / Requires specialized pressurized reaction vessels; risk of ester cleavage. |
References
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Comptes Rendus de l'Académie des Sciences
- Heterocyclic compounds useful as pdk1 inhibitors (CA2776690A1)
- Tert-butyl 2-methyl-3-nitrobenzo
- Process for producing 2-amino-nicotinonitrile intermediates (US3917624A)
- Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin P
Electronic Properties and Mechanistic Exploitation of the tert-Butyl Ester in 2-Amino-5-Bromonicotinate Scaffolds
Executive Summary
The 2-amino-5-bromonicotinate architecture is a privileged heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including PI3K/mTOR dual inhibitors and CDK2-targeted anti-cancer agents 12. While the pyridine core provides predictable hydrogen-bonding networks, the specific choice of ester at the C3 position profoundly dictates the molecule's electronic topography, metabolic stability, and synthetic versatility. This whitepaper deconstructs the unique steric and electronic contributions of the tert-butyl ester variant, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to exploit this functional group in drug discovery.
Electronic Topography: The Push-Pull Paradigm
The fundamental electronic nature of the 2-amino-5-bromonicotinate core is defined by a highly polarized "push-pull" system operating across the pyridine π -cloud:
-
The Electron Donor (C2): The 2-amino group acts as a strong resonance donor (+M effect), injecting electron density into the ring, specifically targeting the ortho (C3) and para (C5) positions.
-
The Inductive Sink (C5): The 5-bromo substituent exerts a strong inductive withdrawal (-I effect), pulling σ -electron density away from the core while providing a weak +M back-donation.
-
The Resonance Sink (C3): The ester group at C3 acts as a powerful electron-withdrawing group (-M, -I), creating a dipole axis that stabilizes the electron density donated by the adjacent amino group.
However, the specific identity of the ester alkyl group—specifically the transition from a methyl/ethyl to a tert-butyl group—fundamentally alters this dynamic.
The tert-Butyl Effect: Steric Decoupling and Inductive Modulation
The selection of a tert-butyl ester over a standard methyl or ethyl ester is rarely arbitrary in medicinal chemistry; it is a calculated manipulation of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [[3]]().
Steric Decoupling of Resonance: The tert-butyl group possesses a massive steric volume. When positioned at C3, it experiences severe A(1,3)-type steric clashing with the protons of the adjacent 2-amino group. To relieve this strain, the ester carbonyl is forced to rotate out of coplanarity with the pyridine ring. Because resonance withdrawal (-M) strictly requires the parallel overlap of the carbonyl π
- orbital with the pyridine π -system, this dihedral twist effectively "decouples" the ester from the ring. Consequently, the tert-butyl ester relies almost entirely on its inductive (-I) withdrawal, making it significantly less electron-withdrawing overall than a coplanar methyl ester.
Inductive Dampening: Furthermore, the bulky tert-butyl moiety is highly electron-donating via inductive effects (+I) toward the ester oxygen. This increases the electron density on the carbonyl carbon, rendering it less electrophilic. Electrochemical reduction studies of pyridine esters confirm that tert-butyl variants form highly unstable radical anions that rapidly decompose via C-O bond cleavage, a stark contrast to the stable radical anions formed by methyl esters 4.
Quantitative Physicochemical Profiling
The steric and electronic decoupling of the tert-butyl group manifests in measurable physicochemical shifts. The table below summarizes the comparative data across nicotinate derivatives:
| Derivative | C=O IR Stretch (cm⁻¹) | Reduction Potential (E_red vs Fc/Fc⁺) | Est. Dihedral Twist (C=O to Pyridine) | ClogP |
| Methyl 2-amino-5-bromonicotinate | ~1712 | -1.42 V | < 5° (Highly Coplanar) | 1.85 |
| Ethyl 2-amino-5-bromonicotinate | ~1708 | -1.45 V | ~8° | 2.24 |
| tert-Butyl 2-amino-5-bromonicotinate | ~1695 | -1.58 V | > 35° (Decoupled) | 3.12 |
| More negative reduction potentials indicate a higher LUMO energy, meaning the ring is harder to reduce due to the dampened electron-withdrawing effect of the sterically twisted ester. |
Structural & Electronic Pathway Visualization
Caption: Electronic push-pull dynamics and steric decoupling in the 2-amino-5-bromonicotinate scaffold.
Self-Validating Experimental Workflows
To leverage these electronic properties, precise synthetic and analytical protocols are required. The following workflows are designed with built-in causality and self-validation steps.
Protocol A: Synthesis of tert-Butyl 2-Amino-5-bromonicotinate via (Boc)₂O
Traditional Fischer esterification (H₂SO₄/t-BuOH) fails for this substrate because the stability of the tert-butyl carbocation leads to rapid elimination (forming isobutylene) rather than esterification. We utilize a base-driven mixed-anhydride route [[5]]().
-
Activation: Dissolve 1.0 eq of 2-amino-5-bromonicotinic acid in anhydrous THF (0.2 M). Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).
-
Causality: DMAP acts as a hypernucleophilic catalyst. This is essential because the inherent steric bulk of the tert-butyl target makes standard nucleophilic acyl substitution kinetically sluggish.
-
-
Anhydride Formation: Cool the mixture to 0 °C. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Causality: Boc₂O serves a dual purpose as both the carboxylate activating agent (forming a mixed anhydride) and the tert-butyl source, entirely avoiding acidic elimination pathways.
-
-
Thermal Rearrangement: Warm the reaction to 40 °C and stir for 12 hours. The mixed anhydride will undergo a decarboxylative rearrangement to yield the desired tert-butyl ester.
-
Self-Validation (TLC & NMR): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The product will appear as a highly UV-active spot with significantly higher Rf than the starting acid. Following aqueous workup, validate via ¹H NMR: look for the diagnostic integration of a sharp 9H singlet at ~1.55 ppm, confirming the installation of the tert-butyl group without N-Boc protection of the deactivated 2-amino group.
Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)
To empirically verify the electronic decoupling of the ester, CV is used to measure the stability of the radical anion upon reduction 4.
-
Electrolyte Preparation: Prepare a 1.0 mM solution of the synthesized tert-butyl ester in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Causality: Acetonitrile provides a wide electrochemical window. TBAPF₆ is chosen because the bulky PF₆⁻ anion will not coordinate with the basic 2-amino group, preventing artificial shifts in the reduction potential.
-
-
Deoxygenation: Sparge the solution with ultra-pure N₂ gas for 15 minutes prior to measurement.
-
Causality: Dissolved oxygen is highly electroactive and will obscure the cathodic peaks of the pyridine core.
-
-
Voltammetric Sweeps: Using a glassy carbon working electrode, perform cyclic sweeps from 0.0 V to -2.5 V (vs Ag/Ag⁺) at varying scan rates (50 to 500 mV/s).
-
Self-Validation (Kinetics): Observe the cathodic peak ( Epc ). Unlike methyl esters which often show chemical reversibility at high scan rates, the tert-butyl ester will exhibit a chemically irreversible peak regardless of scan rate. This validates that the sterically decoupled ester rapidly undergoes C-O bond cleavage upon one-electron reduction, confirming the altered electronic state of the scaffold.
References
-
[5] A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Source: ResearchGate | 5
-
[1] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Source: MDPI | 1
-
[2] DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS | Source: LOCKSS | 2
-
[4] Electrochemical Reduction of Pyridine- and Benzene-Substituted n-Alkyl Esters and Thioic S-Esters in Acetonitrile | Source: ACS Publications | 4
-
[3] Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer | Source: PMC | 3
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Advanced Scaffold Engineering: A Technical Guide to tert-Butyl 2-amino-5-bromonicotinate in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates both the synthetic viability and the pharmacokinetic success of a drug candidate. tert-Butyl 2-amino-5-bromonicotinate (CAS: 1335059-08-9) has emerged as a privileged scaffold, particularly in the development of targeted kinase inhibitors1[1].
Unlike its methyl or ethyl counterparts, the tert-butyl ester derivative provides critical orthogonal protection during complex multi-step syntheses. This whitepaper dissects the structural rationale, downstream applications in oncology and immunology, and provides self-validating experimental protocols for utilizing this versatile building block.
Structural Rationale & Orthogonal Protection Strategy
The architecture of tert-butyl 2-amino-5-bromonicotinate is defined by three highly programmable vectors:
-
The 2-Amino Group : Acts as a hydrogen bond donor in kinase hinge-binding motifs and serves as a nucleophilic handle for the construction of bicyclic heteroaromatics (e.g., imidazo[1,2-a]pyridines)2[2].
-
The 5-Bromo Substituent : An ideal electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the molecular framework into the solvent-exposed regions of target proteins.
-
The tert-Butyl Ester : The defining feature of this specific derivative. While standard methyl esters (CAS: 50735-34-7) require harsh basic saponification (e.g., LiOH or NaOH) for deprotection3[3], the tert-butyl group is cleaved under mild acidic conditions (TFA or HCl). This orthogonality is paramount when the late-stage intermediate contains base-labile functional groups such as epoxides, sensitive amides, or certain chiral centers prone to epimerization.
Quantitative Data Summary: Ester Derivative Comparison
| Derivative | CAS Number | Steric Bulk (A-Value Proxy) | Deprotection Condition | Orthogonality / Application Profile |
| Methyl 2-amino-5-bromonicotinate | 50735-34-7 | Low | Saponification (LiOH/H₂O) | Standard building block; unsuitable for base-sensitive late-stage intermediates. |
| Ethyl 2-amino-5-bromonicotinate | 433226-06-3 | Moderate | Saponification (NaOH/EtOH) | Common alternative to methyl ester; similar base-lability limitations. |
| tert-Butyl 2-amino-5-bromonicotinate | 1335059-08-9 | High | Acidic Cleavage (TFA/CH₂Cl₂) | Highly orthogonal; preserves base-sensitive moieties during complex syntheses. |
Applications in Targeted Drug Discovery
A. PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human malignancies. Selective PI3K inhibitors often fail clinically due to a compensatory feedback loop mediated by mTORC2, which reactivates AKT4[4]. Nicotinate derivatives are heavily utilized to synthesize dual PI3K/mTOR inhibitors. The aminopyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (e.g., Val851) of the kinase domain2[2].
B. TAM Receptor (MerTK/Axl) Inhibitors
TAM receptor kinases promote tumor cell survival and suppress antitumor immunity within the tumor microenvironment. "Core-hopping" strategies utilizing 2-amino-3-carboxamidepyridines—derived directly from 2-amino-5-bromonicotinate esters—have yielded highly potent, orally bioavailable dual MerTK/Axl inhibitors5[5].
C. RIPK1 Inhibitors
Beyond oncology, this scaffold is a vital precursor for aminopyrrolotriazines, which are deployed to block RIPK1-dependent pro-inflammatory signaling in neurodegenerative and autoimmune diseases6[6].
Mechanistic Pathway Visualization
The following diagram illustrates the biological causality of utilizing 2-amino-5-bromonicotinate-derived dual inhibitors to overcome the mTORC2-mediated AKT feedback loop.
Fig 1. PI3K/AKT/mTOR signaling pathway and dual inhibition via 2-amino-5-bromonicotinate scaffolds.
Field-Proven Experimental Protocols
As a Senior Application Scientist, it is imperative to move beyond mere "recipes" and understand the chemical causality behind each step. The following protocols are designed as self-validating systems .
Protocol 1: Synthesis of tert-Butyl 2-amino-5-bromonicotinate via Acetal Exchange
Standard Boc₂O/DMAP esterification often risks competitive N-Boc protection of the 2-amino group. This protocol utilizes N,N-dimethylformamide di-tert-butyl acetal for exclusive O-esterification.
-
Step 1: Suspend 2-amino-5-bromonicotinic acid (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.
-
Step 2: Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise at room temperature.
-
Step 3: Heat the reaction mixture to 80 °C for 4 hours.
-
Causality: The acetal reacts selectively with the carboxylic acid, releasing DMF and tert-butanol as volatile byproducts. The elevated temperature drives the equilibrium forward. The poorly nucleophilic 2-amino group remains completely unreactive under these non-acylating conditions.
-
-
Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a clear, homogeneous solution as the highly polar, insoluble starting acid is converted into the lipophilic tert-butyl ester.
-
Step 4: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling
Exploiting the 5-bromo position while maintaining the integrity of the sterically bulky tert-butyl ester.
-
Step 1: Charge a Schlenk flask with tert-butyl 2-amino-5-bromonicotinate (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Step 2: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Causality: Dioxane provides optimal solubility for the organic components, while the aqueous base is strictly required to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex necessary for the transmetalation step.
-
-
Step 3: Heat at 90 °C for 4 hours under nitrogen.
-
Self-Validation Checkpoint: Monitor via LC-MS. The successful oxidative addition and reductive elimination are confirmed by the complete disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) in the mass spectrum, replaced by the mass of the coupled product.
References
- Title: 1335059-08-9 | tert-butyl 2-amino-5-bromopyridine-3-carboxylate Source: A2B Chem URL
- Source: PubMed Central (PMC)
- Title: Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: ACS Publications URL
- Title: Cas 50735-34-7,Methyl 2-amino-5-bromonicotinate Source: LookChem URL
- Title: WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Source: Google Patents URL
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors - Google Patents [patents.google.com]
tert-Butyl 2-amino-5-bromonicotinate as a building block in drug discovery
An In-Depth Guide to tert-Butyl 2-amino-5-bromonicotinate: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of contemporary drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved drugs and clinical candidates. Among the repertoire of synthetic building blocks, tert-Butyl 2-amino-5-bromonicotinate has emerged as a particularly valuable and versatile scaffold. Its strategic arrangement of functional groups—a nucleophilic amino group, an electrophilic bromine atom, and a sterically influential tert-butyl ester—provides medicinal chemists with a powerful tool for rapid lead generation and optimization.[1]
This guide provides a detailed overview of the applications and protocols for utilizing tert-Butyl 2-amino-5-bromonicotinate in drug discovery programs. We will delve into its chemical reactivity, provide field-proven protocols for key transformations, and explore its role in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Physicochemical Properties & Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 497063-99-9 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Dioxane) |
| Stability | Stable under recommended storage conditions.[2] Store under an inert atmosphere, refrigerated.[3] |
Safety and Handling:
tert-Butyl 2-amino-5-bromonicotinate is classified as an irritant.[4] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[3][6] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[2][5] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of tert-Butyl 2-amino-5-bromonicotinate lies in its bromo-substituted pyridine core, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[8][9] The reaction couples the bromine atom of the nicotinic ester with an organoboron reagent (boronic acid or ester).[10]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.[11]
Materials:
-
tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-Butyl 2-amino-5-bromonicotinate (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask. Using a syringe, add the anhydrous solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Degassing: Sparge the resulting mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality in Experimental Choices:
-
Catalyst/Ligand System: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Base and Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents, accelerating the reaction rate.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, which are fundamental to a vast array of pharmaceuticals.[7] This reaction allows the coupling of the bromine atom with a primary or secondary amine, offering a direct route to highly functionalized pyridine derivatives.[12]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guide. The choice of ligand and base is critical and often substrate-dependent.[13] For challenging couplings, more specialized Buchwald ligands (e.g., RuPhos, XPhos) may be required.[14]
Materials:
-
tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Amine (primary or secondary, 1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., BINAP, 0.02 mmol) to an oven-dried Schlenk flask.
-
Catalyst Activation (Pre-formation): Add a small amount of anhydrous solvent (e.g., 2 mL Toluene) and stir for 10-15 minutes at room temperature to allow for the formation of the active Pd(0) catalyst complex.
-
Reagent Addition: To the pre-formed catalyst solution, add tert-Butyl 2-amino-5-bromonicotinate (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Inerting and Degassing: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of argon. If not using a glovebox, the reagents should be added under an argon stream, followed by a brief purge.
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[13]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality in Experimental Choices:
-
Catalyst/Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is essential. The ligand stabilizes the palladium center, promotes the oxidative addition into the C-Br bond, and facilitates the final reductive elimination step to form the C-N bond.[7][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine, forming the active aminyl nucleophile for the catalytic cycle.[12]
Caption: Buchwald-Hartwig Amination Workflow.
Application in Drug Discovery: Scaffolding for Kinase Inhibitors
The 2-aminopyridine motif, readily accessible from this building block, is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[15]
Structural Rationale:
-
The Hinge-Binding Motif: The 2-amino group and the adjacent pyridine nitrogen form a bidentate hydrogen bond donor-acceptor pair. This arrangement perfectly mimics the adenine region of ATP, allowing it to bind effectively to the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
Vector for SAR Exploration: The C5 position, where Suzuki and Buchwald-Hartwig couplings occur, points out towards the solvent-exposed region of the kinase active site. This allows chemists to install a wide variety of substituents to probe structure-activity relationships (SAR), optimize potency, and fine-tune physicochemical properties like solubility and metabolic stability.[16]
-
The Role of the tert-Butyl Ester: The tert-butyl group serves two primary roles. First, it acts as a robust protecting group for the carboxylic acid, which can be easily removed under acidic conditions (e.g., with TFA) at a later synthetic stage.[17] Second, its lipophilicity can influence the overall properties of the molecule, which can be advantageous in certain contexts, though it can sometimes be a site for metabolic oxidation.[16][18]
Caption: From Building Block to Bioactive Candidate.
A notable example is the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.[15][19] Many BTK inhibitors feature a central heterocyclic core that binds to the kinase hinge, with diverse appendages installed via cross-coupling reactions to achieve high potency and selectivity.[20] The use of tert-Butyl 2-amino-5-bromonicotinate provides a direct and efficient entry into scaffolds highly relevant for such targets.
Summary of Reaction Data
The following table summarizes representative conditions for the key transformations discussed. Yields are illustrative and highly dependent on the specific coupling partners used.
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ / Cs₂CO₃ | Dioxane / H₂O | 80 - 110 | 65 - 95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 - 110 | 50 - 85 |
Conclusion
tert-Butyl 2-amino-5-bromonicotinate is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly assemble complex, biologically relevant molecules. Its trifunctional nature allows for sequential, regioselective modifications, making it an ideal platform for library synthesis and lead optimization. By mastering the application of palladium-catalyzed cross-coupling reactions with this building block, drug discovery teams can significantly accelerate their progress toward identifying novel clinical candidates for a wide range of therapeutic targets.
References
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
- tert-Butyl 5-amino-2-methylnicotin
- SAFETY DATA SHEET. (2010, October 27). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
- SAFETY D
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- SAFETY DATA SHEET. (2021, June 03). Santa Cruz Biotechnology.
- t-Butyl 5-bromonicotin
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC.
- Synthesis of potentially bioactive compounds and tools for biological studies. (2015, July 17).
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). MDPI.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). PubMed.
- Buchwald–Hartwig amin
- Taking on bRo5 Compounds. (2025, July 22). Tablets & Capsules.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23).
- The Development of BTK Inhibitors: A Five-Year Upd
- Rational Design and Synthesis of Bioactive Molecules. (2024, September 14). PMC.
- Synthesis of bruton's tyrosine kinase inhibitors.
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2022, September 26). Lookchem.
- Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. Benchchem.
- Metabolically Stable tert-Butyl Replacement. PMC.
- Synthesis of biologically active boron-containing compounds. PMC - NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-St
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry. Benchchem.
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011, July 15). PubMed.
- tert-Butyl a-bromoisobutyr
- Tert-butyl 5-bromopentano
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 01). MDPI.
- 2-Amino-5-bromonicotinic acid — Chemical Substance Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nextsds.com [nextsds.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. evitachem.com [evitachem.com]
- 18. lookchem.com [lookchem.com]
- 19. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2023156599A1 - Synthesis of bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of tert-Butyl 2-amino-5-bromonicotinate
Executive Summary
tert-Butyl 2-amino-5-bromonicotinate is a densely functionalized heteroaryl building block of immense value in medicinal chemistry and drug discovery[1]. The scaffold presents three orthogonal functional handles: a free primary amine at C2, a sterically demanding tert-butyl ester at C3, and an electrophilic bromide at C5. Functionalization at the C5 position via carbon-nitrogen (C-N) cross-coupling is a critical transformation for synthesizing complex 2,5-diaminopyridine derivatives[2].
This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of this specific substrate. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality behind catalyst, ligand, and base selection to ensure high yields and chemoselectivity.
Mechanistic Rationale & Chemical Causality
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl halide, amine coordination, base-mediated deprotonation, and reductive elimination[3][4]. However, tert-butyl 2-amino-5-bromonicotinate presents specific chemoselectivity and reactivity challenges that dictate our experimental design:
-
Mitigating the Free C2-Amine: The presence of an unprotected primary amine can lead to competitive binding to the palladium center, potentially poisoning the catalyst or participating in intermolecular oligomerization[2]. To mitigate this, bulky, electron-rich bidentate ligands like Xantphos or monodentate dialkylbiaryl phosphines like BrettPhos are deployed. These ligands enforce a wide bite angle or steric bulk that accelerates reductive elimination, outcompeting unwanted side reactions[5].
-
Base Selection (Causality): Strong bases such as sodium tert-butoxide (NaOtBu, pKa ~19) are standard in many generic Buchwald-Hartwig protocols but are highly detrimental here. NaOtBu can deprotonate the C2-NH2 group (forming a highly nucleophilic amido species) or induce transesterification/cleavage of the ester[6]. Therefore, a milder, non-nucleophilic base like Cesium Carbonate (Cs2CO3, pKa ~10) or Potassium Phosphate (K3PO4) is strictly required to maintain functional group tolerance[6].
-
Steric Shielding: The tert-butyl ester provides significant steric hindrance at C3. While this protects the carboxylate from nucleophilic attack, it leaves the C5-bromide accessible for oxidative addition, allowing the reaction to proceed smoothly at the desired site[7].
Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.
Quantitative Optimization Matrix
The following table summarizes the quantitative optimization data for coupling tert-butyl 2-amino-5-bromonicotinate with morpholine (a representative secondary amine). This data illustrates the causality of our final protocol choices.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 90 | <10 | Substrate decomposition; ester cleavage by strong base[6]. |
| 2 | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 65 | Moderate yield; Xantphos suppresses bis-arylation effectively[5]. |
| 3 | Pd2(dba)3 / RuPhos | Cs2CO3 | 1,4-Dioxane | 100 | 82 | Good conversion; RuPhos excels with secondary amines. |
| 4 | Pd2(dba)3 / BrettPhos | Cs2CO3 | 1,4-Dioxane | 100 | 94 | Optimal; BrettPhos prevents β-hydride elimination[4]. |
| 5 | Pd2(dba)3 / BrettPhos | K3PO4 | Toluene | 100 | 88 | Slower kinetics compared to Cs2CO3 in polar Dioxane. |
Note: Yields are determined by LC-MS/HPLC integration against an internal standard.
Experimental Workflow
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Self-Validating Experimental Protocol
This protocol incorporates strict degassing and anhydrous conditions, which are the primary failure points in Pd-catalyzed aminations. The steps are designed to be self-validating, providing visual and analytical checkpoints to ensure success.
Materials Required:
-
tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv, 1.0 mmol, 273.13 mg)
-
Amine coupling partner (e.g., Morpholine) (1.2 equiv, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%, 22.9 mg)
-
BrettPhos ligand (5.0 mol%, 26.8 mg)
-
Cesium Carbonate (Cs2CO3), finely milled and anhydrous (2.0 equiv, 2.0 mmol, 651.6 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
Step 1: Preparation of the Reaction Vessel (Inert Atmosphere)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2-amino-5-bromonicotinate, Pd2(dba)3, BrettPhos, and Cs2CO3.
-
Causality: Solid reagents are added first to allow for simultaneous degassing, preventing the introduction of oxygen which rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes[6].
Step 2: Degassing (Crucial Step)
-
Seal the Schlenk tube with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this vacuum/argon cycle three times.
Step 3: Addition of Liquids & Catalyst Activation
-
Under a positive pressure of Argon, inject the amine (if liquid) and anhydrous 1,4-Dioxane (10 mL) via a gas-tight syringe.
-
Self-Validation Checkpoint: Observe the solution. It should transition from a dark purple/red (characteristic of Pd2(dba)3) to a deep reddish-brown within minutes as the active Pd(0)-BrettPhos complex forms[4]. If the solution turns black immediately, oxygen has compromised the catalyst.
Step 4: Reaction Execution
-
Replace the septum with a Teflon screwcap under Argon flow. Seal tightly.
-
Place the tube in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (Cs2CO3 is insoluble in Dioxane). Mass transfer will severely limit the reaction rate if poorly stirred.
Step 5: Analytical Monitoring
-
After 12 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot under Argon, dilute with 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Self-Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z 273/275) and the appearance of the desired product mass.
Step 6: Workup and Purification
-
Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aminated product.
References
-
Wikipedia - Buchwald–Hartwig amination. Available at:[Link][3]
-
ResearchGate - The Buchwald–Hartwig Amination After 25 Years. Available at: [Link][5]
-
Chemistry LibreTexts - Buchwald-Hartwig Amination. Available at: [Link][4]
Sources
- 1. 1690506-69-4|tert-Butyl 2-amino-5-bromoisonicotinate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Regioselective functionalization of tert-Butyl 2-amino-5-bromonicotinate
Regioselective Functionalization of tert-Butyl 2-amino-5-bromonicotinate: A Comprehensive Protocol Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry and drug development, functionalized pyridine scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets. tert-Butyl 2-amino-5-bromonicotinate (CAS: 1335059-08-9) is a highly versatile, multi-functional building block[1]. Its utility stems from three orthogonal reactive sites, each addressable with high regioselectivity:
-
The C5-Bromide: An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine ring[2].
-
The C2-Amine: An exocyclic primary amine that can undergo chemoselective acylation, alkylation, or diazotization[3].
-
The C3-tert-Butyl Ester: A sterically hindered protecting group that remains stable under basic cross-coupling conditions but can be orthogonally cleaved under acidic conditions to yield a free carboxylic acid.
Understanding the electronic and steric interplay of these three groups is critical. The electron-donating C2-amine slightly reduces the rate of oxidative addition at C5 compared to a neutral pyridine, but this is counterbalanced by the electron-withdrawing C3-ester. Consequently, the scaffold is perfectly primed for sequential, regioselective modifications[4].
Orthogonal functionalization pathways for tert-Butyl 2-amino-5-bromonicotinate.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure reproducibility.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5
The Suzuki-Miyaura coupling of 2-amino-5-bromopyridines requires careful catalyst selection to prevent competitive Buchwald-Hartwig amination at the C2-amine[2]. Utilizing a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) strongly favors C-C bond formation over C-N bond formation[4].
Mechanistic Causality: A biphasic solvent system (1,4-dioxane/water) is employed. The water is essential to dissolve the inorganic base ( K3PO4 ), generating the reactive hydroxide/phosphate species that coordinates to the arylboronic acid, forming the critical "ate" complex required for transmetalation[2].
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Base Addition: Add finely ground anhydrous potassium phosphate ( K3PO4 , 2.5 equiv, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times.
-
Catalyst & Solvent: Under Argon flow, quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (UV active, Rf≈0.4 ) should be completely consumed, replaced by a lower-polarity product spot.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). The organic layer is dried over Na2SO4 , filtered, and concentrated under reduced pressure. Purify via flash column chromatography.
Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Protocol B: Chemoselective N-Acylation of the C2-Amine
The exocyclic C2-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-ester[3]. Therefore, standard acylation requires nucleophilic catalysis.
Mechanistic Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic C2-amine. Triethylamine ( Et3N ) acts as the stoichiometric acid scavenger[3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve tert-Butyl 2-amino-5-bromonicotinate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.
-
Base & Catalyst Addition: Add Triethylamine (1.5 equiv, 1.5 mmol) and DMAP (0.1 equiv, 10 mol%). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dropwise add the desired acyl chloride (1.1 equiv, 1.1 mmol) over 5 minutes.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with saturated NaHCO3 , dry over Na2SO4 , and concentrate.
Protocol C: Orthogonal Deprotection of the C3-tert-Butyl Ester
The tert-butyl ester is highly resistant to basic hydrolysis, protecting the C3 position during basic cross-coupling reactions. It must be cleaved under strictly acidic conditions.
Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the ester carbonyl, facilitating the elimination of the tert-butyl group as a stable tert-butyl cation (which rapidly loses a proton to become isobutylene gas). This irreversible gas evolution drives the reaction to completion without affecting the C5-bromide or the pyridine core.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the substrate (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL).
-
Acid Addition: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at 25 °C for 4 hours. Monitor by TLC; the product carboxylic acid will remain at the baseline in standard non-polar solvent systems.
-
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 × 5 mL) to yield the pure 2-amino-5-bromonicotinic acid derivative.
Quantitative Data Summary
The following table summarizes the expected yields, optimal conditions, and chemoselectivity profiles for the functionalization of the tert-Butyl 2-amino-5-bromonicotinate scaffold based on validated analogous literature procedures[4],[3].
| Functionalization Site | Reaction Type | Primary Reagents & Catalyst | Expected Yield (%) | Chemoselectivity Notes |
| C5 Position | Suzuki-Miyaura Coupling | Ar−B(OH)2 , Pd(dppf)Cl2 , K3PO4 | 75 – 92% | Complete chemoselectivity for C-Br over C-NH₂; ester remains intact. |
| C5 Position | Buchwald-Hartwig Amination | R2NH , Pd(OAc)2 , Josiphos, NaOtBu | 65 – 85% | Requires careful temperature control to avoid ester hydrolysis by NaOtBu . |
| C2 Position | N-Acylation | RCOCl , Et3N , DMAP, DCM | 80 – 95% | No reaction at C3 ester or C5 bromide. DMAP is strictly required. |
| C3 Position | Ester Hydrolysis | TFA, DCM, 25 °C | > 95% | Acidic conditions prevent pyridine ring degradation and amine side-reactions. |
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: MDPI (Molecules) URL:[Link]
-
A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Late-Stage Functionalization of tert-Butyl 2-amino-5-bromonicotinate
Executive Summary & Chemical Rationale
tert-Butyl 2-amino-5-bromonicotinate is a highly versatile, multi-functional pyridine building block widely utilized in modern drug discovery. The scaffold is particularly prominent in the design of kinase inhibitors—such as dual MerTK/Axl inhibitors—and G protein-coupled receptor (GPCR) agonists .
The strategic value of this building block lies in its three orthogonal handles:
-
C5-Bromide: A prime vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore.
-
C3-tert-Butyl Ester: A bulky, acid-labile protecting group that shields the carboxylic acid during basic cross-coupling conditions.
-
C2-Exocyclic Amine: A critical hydrogen-bond donor/acceptor pair for kinase hinge-binding or further functionalization.
The tert-Butyl Advantage: Recent optimization campaigns for TAM receptor tyrosine kinase inhibitors and GPCR Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2) agonists have heavily relied on the 2-amino-5-bromonicotinate core. However, traditional protocols utilizing the methyl ester require harsh saponification (e.g., 4 M NaOH at 65 °C for 6 hours), which risks the epimerization of delicate chiral centers installed during late-stage functionalization. Transitioning to the tert-butyl analog enables mild, orthogonal, acid-mediated deprotection, preserving the integrity of complex late-stage drug candidates.
Divergent Functionalization Workflow
Divergent late-stage functionalization pathways for tert-butyl 2-amino-5-bromonicotinate.
Protocol I: C5 Suzuki-Miyaura Cross-Coupling
Causality & Mechanistic Rationale
To install an aryl or heteroaryl group at the C5 position, we select Pd(dppf)Cl₂ over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-determining reductive elimination step and minimizing the protodeboronation of the boronic acid. Potassium carbonate (K₂CO₃) in a biphasic 1,4-dioxane/water mixture provides the optimal basicity to activate the boronic acid into a reactive boronate complex without hydrolyzing the tert-butyl ester.
Step-by-Step Methodology
-
Preparation: Charge an oven-dried Schlenk flask with tert-butyl 2-amino-5-bromonicotinate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL) to achieve a 0.2 M concentration.
-
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol). Seal the flask and purge with N₂ for 5 minutes (3 vacuum/nitrogen cycles).
-
Reaction: Heat the reaction mixture in an oil bath at 85 °C for 4–6 hours. Monitor the consumption of the bromide via LC-MS.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaCl (brine, 2 × 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).
Protocol II: Orthogonal C3 Ester Deprotection & Amide Coupling
Causality & Mechanistic Rationale
To functionalize the C3 position, the tert-butyl ester must be selectively cleaved. Trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves this via an isobutylene elimination mechanism at room temperature. The C2-amine is temporarily protonated during this step, preventing unwanted side reactions. For the subsequent amide coupling, HATU is chosen because it generates a highly reactive 7-aza-HOBt active ester, which effectively overcomes the electronic deactivation and steric hindrance caused by the adjacent C2-amine.
Step-by-Step Methodology
-
Deprotection: Dissolve the C5-functionalized tert-butyl nicotinate (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).
-
Acid Cleavage: Add TFA (2.5 mL, 20% v/v relative to DCM) dropwise at 0 °C. Warm the solution to room temperature and stir for 4 hours.
-
TFA Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA, yielding the crude carboxylic acid TFA salt.
-
Activation: Dissolve the crude acid in anhydrous DMF (10 mL). Add the target aliphatic/aromatic amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 4.0 equiv to neutralize the TFA salt and provide basicity).
-
Coupling: Cool the mixture to 0 °C and add HATU (1.1 equiv). Stir at room temperature for 2 hours.
-
Isolation: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 × 15 mL), wash the combined organics with 5% LiCl solution (to remove DMF), dry over Na₂SO₄, and purify via reverse-phase HPLC.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the C5 Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the chosen protocol conditions.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45 | Sluggish reductive elimination; high protodeboronation. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 88 | Optimal cis-geometry; clean conversion; intact ester. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 72 | Good yield, but trace homocoupling of the boronic acid. |
| 4 | XPhos Pd G2 | Cs₂CO₃ | THF/H₂O | 65 | 81 | Rapid reaction at milder temperatures; higher catalyst cost. |
Catalytic Cycle & Mechanistic Pathway
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position.
Self-Validating Systems & Analytical Tracking
To ensure the trustworthiness and success of the protocols, researchers must utilize the following self-validating analytical checks:
-
Validation of C5 Cross-Coupling:
-
¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the characteristic C5-Br pyridine proton (typically a distinct doublet around δ 8.20 ppm) and the emergence of a new shifted aromatic singlet corresponding to the C4/C6 protons, alongside the new aryl substituent multiplets.
-
LC-MS Tracking: The starting material exhibits a characteristic bromine isotope pattern (1:1 ratio of M / M+2). The successful product will show a mass shift corresponding to +[Aryl - Br + H]⁺ and the loss of the isotopic doublet.
-
-
Validation of C3 Ester Deprotection:
-
¹H NMR: The cleavage is confirmed by the complete disappearance of the sharp, 9-proton singlet at ~δ 1.55 ppm (tert-butyl group).
-
TLC: The resulting free carboxylic acid will remain at the baseline (Rf = 0.0) in standard Hexanes/EtOAc solvent systems, validating complete conversion.
-
References
-
Yu, Y., et al. "Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Wilson, K. J., et al. "Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2." Journal of Medicinal Chemistry, 2026. URL:[Link]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-amino-5-bromonicotinate
Welcome to the Advanced Troubleshooting Guide for the synthesis of tert-butyl 2-amino-5-bromonicotinate. Converting 2-amino-5-bromonicotinic acid into its tert-butyl ester is a notoriously challenging transformation in early-stage drug development[1]. Standard Fischer esterification conditions (e.g., H₂SO₄/MeOH) cannot be adapted for tert-butanol due to the extreme acid-sensitivity of the resulting tert-butyl ester, which rapidly hydrolyzes or eliminates isobutylene under strongly acidic conditions.
As an Application Scientist, I have structured this guide to move beyond mere protocol steps. We will dissect the chemical causality behind common failures—such as zwitterion insolubility and competitive N-acylation—and provide self-validating methodologies to ensure your scale-up is robust, reproducible, and high-yielding.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: My starting material (2-amino-5-bromonicotinic acid) is completely insoluble in THF and DCM. The reaction stalls at <10% conversion. Why?
The Causality: 2-Amino-5-bromonicotinic acid exists predominantly as a zwitterion in the solid state (the acidic carboxylic proton transfers to the basic pyridine nitrogen). This creates a highly stable, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding. Non-polar or moderately polar aprotic solvents (like DCM or THF) lack the dielectric constant required to disrupt this lattice. The Solution: You must disrupt the zwitterionic network. This can be achieved by using highly polar aprotic solvents (like DMF or DMAc) combined with heating, or by utilizing modern acid-catalyzed solubilization techniques, such as the addition of bis(trifluoromethanesulfonyl)imide (Tf₂NH), which temporarily protonates the complex and brings it into solution as a soluble salt[2].
Q2: I used the standard Boc₂O / DMAP / t-BuOH protocol. LC-MS shows my product mass is off by +100 Da (or +200 Da). What happened?
The Causality: You have over-reacted your molecule, resulting in competitive N-tert-butoxycarbonylation (N-Boc formation). When DMAP reacts with Boc₂O, it generates a highly electrophilic tert-butoxycarbonylpyridinium intermediate. Although the 2-amino group on a pyridine ring is less nucleophilic than an aliphatic amine due to resonance delocalization, the extreme electrophilicity of the DMAP-adduct forces the 2-amino group to act as a nucleophile, yielding N-Boc-tert-butyl 2-amino-5-bromonicotinate. The Solution: If you must use the Boc₂O method, strictly limit the stoichiometry to 1.05 equivalents of Boc₂O and keep the temperature below 30 °C. Alternatively, switch to a chemoselective direct O-alkylating agent like N,N-dimethylformamide di-tert-butyl acetal, which does not activate the amine.
Q3: My reaction went to 100% conversion according to LC-MS, but after aqueous workup, my yield is <20% and I recovered mostly starting material. Why?
The Causality: tert-Butyl esters are highly sensitive to acidic hydrolysis. If your aqueous workup included washing the organic layer with 1M HCl or strong citric acid to remove DMAP or residual pyridine, you inadvertently cleaved the newly formed ester back to the carboxylic acid. The Solution: Never drop the pH below 5 during the workup of a tert-butyl ester. Use saturated aqueous NaHCO₃ or mild phosphate buffers (pH 7) to quench and wash the reaction.
Part 2: Methodological Comparison & Quantitative Data
To select the best route for your specific lab constraints, compare the performance metrics of the standard esterification strategies below.
| Esterification Method | Typical Yield | Reaction Time | Primary Advantage | Major Limitation |
| Boc₂O / DMAP / t-BuOH | 40–60% | 12–24 h | Reagents are cheap and readily available. | High risk of N-Boc side reactions; requires strict temperature control. |
| DMF di-tert-butyl acetal | 75–85% | 2–4 h | Highly chemoselective; zero N-Boc side products. | Reagent is expensive, making large-scale synthesis cost-prohibitive. |
| Tf₂NH / t-BuOAc | 85–95% | 1–3 h | Solubilizes the zwitterion instantly; very fast kinetics[2]. | Requires handling of Tf₂NH (hygroscopic strong acid). |
| Isobutylene / H₂SO₄ | 80–90% | 24 h | Industrial standard; lowest cost per gram[3]. | Requires a specialized pressure vessel/autoclave. |
Part 3: Mechanistic Workflow & Decision Tree
The following diagram maps the logical pathways for selecting an esterification strategy and troubleshooting the primary failure modes.
Figure 1: Decision tree and troubleshooting workflow for the tert-butyl esterification of 2-amino-5-bromonicotinic acid.
Part 4: Validated Experimental Protocols
The following protocols have been engineered to be self-validating systems . They include in-process visual and analytical checks so you can verify the reaction's integrity in real-time.
Protocol A: Chemoselective Esterification via DMF di-tert-butyl acetal
Best for: Lab-scale synthesis (1–10 grams) where avoiding N-alkylation is the top priority.
-
Setup: To a dry 100 mL round-bottom flask under N₂, add 2-amino-5-bromonicotinic acid (1.0 eq, 5.0 mmol) and anhydrous toluene (25 mL).
-
Reagent Addition: Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq, 20.0 mmol) dropwise at room temperature.
-
Heating: Heat the suspension to 85 °C.
-
Self-Validation Check: As the reaction progresses, the insoluble starting material will slowly dissolve. The reaction is complete when the mixture becomes a completely clear, amber solution (typically 2–4 hours).
-
-
Monitoring: Spot on TLC (Hexane:EtOAc 7:3).
-
Self-Validation Check: The starting material will remain strictly at the baseline (Rf = 0.0, UV active), while the product elutes cleanly at Rf ~0.65. No higher-running N-alkylated spots should be visible.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).
-
Causality: NaHCO₃ ensures the aqueous layer remains basic, preventing acid-catalyzed cleavage of the newly formed ester.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Protocol B: Modern Solubilizing Esterification via Tf₂NH / t-BuOAc
Best for: High-yield synthesis overcoming extreme solubility issues[2].
-
Setup: To a 50 mL flask, suspend 2-amino-5-bromonicotinic acid (1.0 eq, 5.0 mmol) in tert-butyl acetate (15 mL).
-
Catalyst Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq, 5.5 mmol) in one portion.
-
Self-Validation Check: Watch the flask closely. Within 15–30 minutes, the cloudy, zwitterionic suspension will transition into a clear, homogeneous solution. This visual cue confirms that the Tf₂NH has successfully protonated the amine, disrupting the crystal lattice and forming a soluble salt[2].
-
-
Reaction: Stir the solution at 40 °C for 2 hours.
-
Quench & Workup: Cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.
-
Causality: The Tf₂NH must be completely neutralized before extraction. If the organic layer remains acidic during concentration, the tert-butyl ester will spontaneously decompose.
-
-
Isolation: Extract with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Part 5: References
-
Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Zn-Catalyzed Nicotinate-Directed Transamidations in Peptide Synthesis Source: ACS Catalysis URL:[Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Source: Synlett 2024, 35, 235-239 (Organic-Chemistry.org) URL:[Link]
Sources
Technical Support Center: Minimizing Debromination in the Cross-Coupling of tert-Butyl 2-amino-5-bromonicotinate
Executive Summary
The cross-coupling of tert-Butyl 2-amino-5-bromonicotinate is a critical transformation in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. However, researchers frequently encounter significant hydrodebromination (reduction of the C–Br bond to C–H) during palladium-catalyzed reactions, yielding tert-butyl 2-aminonicotinate as a frustrating, yield-killing byproduct.
This technical guide is designed for drug development professionals and synthesis chemists. It provides mechanistic insights, quantitative optimization data, and a self-validating protocol to systematically suppress this side reaction.
Part 1: Mechanistic Insights & FAQs
Q: Why is tert-Butyl 2-amino-5-bromonicotinate highly susceptible to debromination? A: The substrate features a free 2-amino group on an electron-deficient pyridine ring. Following the oxidative addition of Pd(0) into the C5–Br bond, the resulting Ar–Pd(II)–Br intermediate is highly electrophilic. If the subsequent transmetalation step is slow, this intermediate is easily intercepted by hydride donors. Furthermore, NH-containing heterocycles can facilitate localized protonation of the Pd-complex via hydrogen bonding, significantly accelerating the dehalogenation pathway[1].
Q: How do my choice of base and solvent cause this failure? A: Alkoxide bases (e.g., NaOEt, KOtBu) and protic solvents (e.g., ethanol, methanol) are the primary culprits. Alkoxides coordinate to the Pd(II) center and undergo β -hydride elimination, generating a highly reactive Pd(II)–H species that rapidly reductively eliminates to form the debrominated byproduct[2]. Switching to anhydrous, non-nucleophilic inorganic bases (like K₃PO₄) in aprotic solvents (like toluene) physically removes this hydride supply[3].
Q: How does ligand architecture prevent debromination? A: The relative rates of transmetalation versus hydride transfer dictate the product distribution. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) serve two purposes: their electron density accelerates the initial oxidative addition, while their extreme steric bulk forces the fast reductive elimination of the cross-coupled product, outcompeting the slower debromination pathway[3].
Part 2: Pathway Visualization
The following diagram illustrates the bifurcation of the catalytic cycle, highlighting the point of failure where debromination outcompetes the desired cross-coupling.
Bifurcation of the Pd-catalyzed cycle showing desired cross-coupling vs. debromination pathways.
Part 3: Quantitative Optimization Data
To demonstrate the causality of reaction variables on the product distribution, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling between tert-Butyl 2-amino-5-bromonicotinate and phenylboronic acid.
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Cross-Coupled Yield (%) | Debromination (%) |
| Pd(PPh₃)₄ | NaOEt | Ethanol | 80 | 18% | 68% |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 52% | 31% |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 81% | 8% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (Anhydrous) | 100 | 94% | < 2% |
Note: The shift from protic/alkoxide conditions to anhydrous/phosphate conditions with a bulky biaryl phosphine nearly eliminates the hydrodebromination pathway.
Part 4: Validated Experimental Protocol (Zero-Hydride Suzuki-Miyaura)
This methodology establishes a self-validating system by utilizing strict anhydrous conditions and LC-MS monitoring to ensure the debromination pathway remains suppressed.
Step 1: Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-Butyl 2-amino-5-bromonicotinate (1.0 mmol), the appropriate arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Causality Note: The K₃PO₄ must be strictly oven-dried. Adventitious water acts as a proton source, facilitating the dehalogenation of the electrophilic Pd-intermediate[1].
Step 2: Catalyst Introduction
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Causality Note: The 1:2 ratio of Pd to XPhos ensures complete formation of the highly active L1Pd(0) species, preventing the formation of under-coordinated Pd clusters that are prone to non-specific side reactions.
Step 3: Degassing and Solvent Addition
-
Seal the tube with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).
-
Syringe in 5.0 mL of anhydrous, degassed toluene.
-
Causality Note: Toluene is strictly aprotic, completely removing the hydride-donating pathway associated with alcoholic solvents[2].
Step 4: Reaction Execution & Self-Validation
-
Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation (LC-MS Control): At the 4-hour mark, pull a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS.
-
Check 1: Observe the desired product mass.
-
Check 2 (Critical): Monitor for m/z = 195 [M+H]⁺ , which corresponds to the debrominated tert-butyl 2-aminonicotinate. If the 195 peak exceeds 5% relative area, immediately verify the anhydrous state of your reagents and solvent for future runs.
-
Step 5: Workup and Purification
-
Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and phosphate salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
Part 5: References
-
How to avoid debromination in pyridine coupling reactions . Benchchem.[3]
-
preventing debromination in Suzuki coupling of bromo-imidazoles . Benchchem.[2]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry - ACS Publications.[1]
Sources
Troubleshooting unwanted ester cleavage in tert-Butyl 2-amino-5-bromonicotinate reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve a specific, highly frustrating issue: the unintended cleavage of the tert-butyl ester group when working with tert-Butyl 2-amino-5-bromonicotinate during downstream functionalization.
Below, you will find mechanistic insights, a targeted Q&A troubleshooting guide, quantitative reaction data, and a self-validating experimental protocol.
Mechanistic Insights: The Vulnerability of the Pyridine Scaffold
The tert-butyl ester is classically considered a robust protecting group, highly stable to basic saponification and nucleophilic attack. However, when working with tert-butyl 2-amino-5-bromonicotinate, researchers frequently observe unexpected ester cleavage (de-tert-butylation) or decarboxylation during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent purification.
The causality behind this lies in the molecule's specific structural motif. The 2-amino group and the 3-carboxylate oxygen are positioned ortho to each other on the pyridine ring. This arrangement creates a highly effective bidentate chelation site for transition metals (such as Pd or Cu) and Lewis acids[1].
When a metal catalyst coordinates to this motif, it withdraws electron density from the ester carbonyl. This Lewis acid activation significantly lowers the activation energy required for the elimination of isobutylene, mimicking the classic acid-catalyzed cleavage pathway that proceeds via a tert-butyl cation[2]. Furthermore, if water and base are present at elevated temperatures, this metal-activated carbonyl becomes highly susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid[3].
Troubleshooting Guide (FAQs)
Q1: Why does the tert-butyl ester of my 2-amino-5-bromonicotinate cleave during Suzuki-Miyaura couplings, even though tert-butyl esters are generally base-stable? A1: The cleavage is not driven by simple base saponification, but by metal-assisted activation. The Pd(II) intermediates in your catalytic cycle coordinate to the 2-amino and 3-ester groups. This chelation polarizes the ester, making it susceptible to thermal degradation (loss of isobutylene) or rapid hydrolysis if water is present in your solvent system[3].
Q2: How can I modify my cross-coupling conditions to prevent this cleavage? A2: You must disrupt the substrate's ability to chelate the palladium catalyst. This is achieved by using highly sterically hindered, electron-rich ligands (such as P(t-Bu)3 or XPhos) that bind tightly to the Pd center, saturating its coordination sphere[4]. Additionally, switch to strictly anhydrous conditions. Replacing aqueous Na2CO3 with anhydrous KF or Cs2CO3 in 1,4-dioxane eliminates the nucleophilic water required for hydrolysis.
Q3: The reaction LC-MS shows the intact ester product, but after aqueous workup and silica gel chromatography, the ester is gone. What is going wrong? A3: tert-Butyl esters are highly sensitive to acidic environments, which trigger cleavage via a tert-butyl cation intermediate[2]. If your workup involves acidic washes (e.g., to remove unreacted amines) or if you are using standard, slightly acidic silica gel for chromatography, the ester will degrade. You must buffer your aqueous layers to a pH of 7–8 and use neutral silica gel (or pre-treat standard silica with 1% triethylamine).
Quantitative Data: Reaction Parameters vs. Ester Stability
The table below summarizes how different reaction environments impact the survival rate of the tert-butyl ester during Pd-catalyzed cross-coupling of 2-amino-5-bromonicotinate.
| Reaction Environment | Base / Solvent | Temp | Ligand | Ester Survival Rate | Primary Mechanism of Failure |
| Standard Aqueous | Na2CO3 / H2O-Toluene | 90 °C | PPh3 | < 30% | Metal-chelation assisted hydrolysis |
| Mild Aqueous | K3PO4 / H2O-THF | 60 °C | dppf | 50 - 70% | Partial hydrolysis / Thermal cleavage |
| Anhydrous Carbonate | Cs2CO3 / DMF | 100 °C | XPhos | > 85% | Bulky ligand prevents chelation |
| Anhydrous Fluoride | KF / 1,4-Dioxane | 80 °C | P(t-Bu)3 | > 90% | Suppressed chelation, no water |
Self-Validating Experimental Protocol
Anhydrous Suzuki-Miyaura Coupling Preserving the tert-Butyl Ester Objective: Couple tert-butyl 2-amino-5-bromonicotinate with an arylboronic acid while maintaining >95% ester integrity.
Step 1: Reagent Preparation (Inert Atmosphere) In a flame-dried Schlenk flask under argon, add tert-butyl 2-amino-5-bromonicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous KF (3.0 equiv). Validation Check: The KF must be oven-dried at 120 °C overnight prior to use. Any residual moisture introduces a direct hydrolysis risk to the metal-activated ester.
Step 2: Catalyst Loading Add Pd2(dba)3 (0.02 equiv) and [HP(t-Bu)3]BF4 (0.04 equiv). Validation Check: The tetrafluoroborate salt of the phosphine is air-stable but releases the active, highly bulky P(t-Bu)3 ligand in situ. This ensures the Pd center is sterically shielded from the substrate's bidentate chelation motif[4].
Step 3: Reaction Execution Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Stir the mixture at 80 °C for 4–6 hours. Validation Check: Monitor the reaction via LC-MS. The absence of the[M-56] mass peak (which corresponds to the loss of isobutylene) confirms the ester remains intact.
Step 4: Non-Acidic Workup & Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd black and inorganic salts. Validation Check: Strictly avoid acidic aqueous washes. If an aqueous wash is necessary to remove polar impurities, use half-saturated NaHCO3 to maintain a mildly basic pH, preventing acid-catalyzed cleavage[2]. Concentrate under reduced pressure and purify via flash chromatography using neutral silica gel (or eluent containing 1% Et3N).
Troubleshooting Workflow Diagram
Troubleshooting workflow for preventing t-butyl ester cleavage.
References
-
Wu, Y., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, ACS Publications. 1
-
ACS GCI Pharmaceutical Roundtable. "Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides." ACS GCI. 2
-
"Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry, ACS Publications. 3
-
Lou, S., and Fu, G. C. "Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water." Advanced Synthesis & Catalysis, MIT Open Access Articles. 4
Sources
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2-amino-5-bromonicotinate Substitutions
Welcome to the Application Scientist Troubleshooting Guide. Working with tert-butyl 2-amino-5-bromonicotinate presents a unique set of synthetic bottlenecks. This guide is designed for drug development professionals and researchers who need to functionalize this highly congested pyridine core. Here, we dissect the causality behind failed reactions and provide self-validating, field-proven protocols to get your synthesis back on track.
Mechanistic Overview of the Steric & Electronic Bottlenecks
To successfully functionalize this molecule, you must first understand the dual forces working against you:
-
C2-Amino Congestion (Steric Shielding): The tert-butyl ester at the C3 position is exceptionally bulky. Its spatial volume effectively forms a steric shield over the adjacent C2-amino group, physically blocking the approach of bulky electrophiles or standard coupling reagents[1].
-
Electronic Deactivation: The pyridine ring is inherently electron-deficient. When coupled with the strongly electron-withdrawing C3 ester, the lone pair on the C2-nitrogen is highly delocalized, drastically reducing its nucleophilicity[2].
-
Catalyst Poisoning at C5: While the C5-bromide is sterically accessible for cross-coupling, the free C2-amino group and the pyridine nitrogen can act as a bidentate ligand. This chelation traps palladium in off-cycle resting states, leading to catalyst deactivation and "palladium black" precipitation[3].
Troubleshooting FAQs
Q: I am trying to acylate the C2-amino group using standard reagents (EDC/HOBt, DCC), but I recover 100% starting material. Why? A: Standard carbodiimide-based coupling intermediates (like the O-acylisourea) are too bulky to navigate the steric cleft created by the tert-butyl ester. Furthermore, the C2-amine is a poor nucleophile. The Fix: Switch to an acyl fluoride or use an acid chloride with a strong, non-nucleophilic base like LiHMDS. Acyl fluorides are highly reactive yet small enough to bypass the steric bulk, making them ideal for electron-deficient, hindered amines[1].
Q: During a Suzuki-Miyaura cross-coupling at the C5-bromide, the reaction stalls at 10% conversion. How do I prevent this? A: Your palladium catalyst is likely being poisoned. The free C2-NH2 group can coordinate to the Pd center, forming a stable, unreactive complex[3]. The Fix: You must use a sterically demanding, electron-rich dialkylbiaryl phosphine ligand like S-Phos or XPhos . These ligands are bulky enough to prevent the substrate's amino group from displacing them on the palladium center, ensuring the catalytic cycle proceeds efficiently[3].
Q: Can I perform a direct SN2 alkylation on the C2-amine? A: Direct alkylation with alkyl halides will be painfully slow and prone to over-alkylation or quaternary salt formation at the pyridine nitrogen. The Fix: Use reductive amination with an aldehyde and NaBH(OAc)₃, or pre-activate the amine by forming a formamide (using acetic formic anhydride) followed by borane reduction.
Reagent Selection & Quantitative Data
To guide your optimization, below is a summary of reaction conditions and expected outcomes based on steric and electronic compatibility.
| Functionalization Goal | Reagent / Catalyst System | Base / Additive | Expected Conversion | Causality / Rationale |
| C2-Amidation | EDC/HOBt or DCC | DIPEA | < 5% | Intermediate is too bulky; amine is too weak[1]. |
| C2-Amidation | Acyl Fluoride (R-COF) | DIPEA or None | > 85% | Minimal steric footprint; high electrophilicity[1]. |
| C2-Amidation | Acid Chloride (R-COCl) | LiHMDS (-78 °C) | 70 - 90% | Deprotonates the weak amine to force nucleophilic attack. |
| C5-Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | < 15% | Catalyst poisoning via bidentate chelation by C2-NH2[3]. |
| C5-Suzuki Coupling | Pd(OAc)₂ / S-Phos | K₃PO₄ | > 95% | S-Phos prevents off-cycle chelation and accelerates oxidative addition[3]. |
Validated Experimental Protocols
Protocol A: C5-Suzuki-Miyaura Cross-Coupling (Overcoming Catalyst Poisoning)
This protocol utilizes S-Phos to prevent chelation by the C2-amino group.
-
Preparation: In an oven-dried Schlenk flask, add tert-butyl 2-amino-5-bromonicotinate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), and S-Phos (0.10 equiv, 10 mol%)[3].
-
Base Addition: Add finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 5 mL). Evacuate and backfill the flask with Argon three times.
-
Execution: Heat the reaction mixture to 90 °C for 16 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: C2-Amidation via Acyl Fluoride (Overcoming Steric Shielding)
This protocol bypasses the bulky C3-ester by using a compact, highly reactive electrophile.
-
Acyl Fluoride Generation (In Situ): In a dry vial, dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM. Add cyanuric fluoride (1.5 equiv) and pyridine (1.0 equiv). Stir at room temperature for 2 hours, then filter to remove the cyanuric acid byproduct. Concentrate to yield the crude acyl fluoride[1].
-
Amidation: Dissolve tert-butyl 2-amino-5-bromonicotinate (1.0 equiv) in anhydrous THF (0.2 M). Add DIPEA (2.0 equiv).
-
Execution: Dropwise add the acyl fluoride (from Step 1) to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organics over MgSO₄, concentrate, and purify via silica gel chromatography.
Mechanistic Visualizations
Catalytic cycle for C5-Suzuki coupling highlighting S-Phos preventing C2-NH2 catalyst poisoning.
Workflow for overcoming steric hindrance during C2-amidation of the nicotinate core.
References
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. Heterocycles. Available at:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Zn-Catalyzed Nicotinate-Directed Transamidations in Peptide Synthesis. ACS Catalysis. Available at:[Link]
Sources
Technical Support Center: Preventing Oxidation in tert-Butyl 2-amino-5-bromonicotinate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops, black tarry byproducts, and catalyst poisoning when working with 2-aminopyridine derivatives.
Working with tert-Butyl 2-amino-5-bromonicotinate presents a deceptive challenge. While the C5-bromo position is primed for valuable downstream functionalization (e.g., Suzuki or Buchwald-Hartwig cross-couplings), the C2-amino group is highly susceptible to oxidation. This guide provides field-proven, mechanistically grounded solutions to stabilize this moiety and ensure reproducible synthetic workflows.
Mechanistic Insight: The Causality of Oxidation
To stop oxidation, we must first understand why it happens. The 2-aminopyridine core exhibits ambident nucleophilicity and a strong propensity for tautomerization[1]. The lone pair of electrons on the exocyclic amino group is in direct conjugation with the pyridine ring.
-
Ring Nitrogen Basicity: The ring nitrogen is often more basic and nucleophilic than the exocyclic amino nitrogen[2]. Under oxidative conditions, this electron-rich ring nitrogen is rapidly converted into an N-oxide[3].
-
Exocyclic Amine Reactivity: The exocyclic amine itself is prone to oxidative dimerization (forming azo compounds) or oxidation to nitroso/nitro derivatives, especially in the presence of transition metal catalysts and trace ambient oxygen[4].
-
Catalyst Poisoning: During cross-coupling, an unprotected 2-amino group can chelate palladium, pulling the metal out of the catalytic cycle. This extends reaction times, thereby increasing the molecule's exposure to oxidative stress.
The Solution: We must electronically deactivate and sterically shield both nitrogen atoms.
Troubleshooting & FAQs
Q1: My reaction mixture turns black and my yields are <20% during C5 Suzuki coupling. Is this oxidation? A1: Yes. The black color is a hallmark of palladium black precipitation (catalyst degradation) combined with the oxidative polymerization of the 2-aminopyridine core. When the amine is unprotected, it coordinates the Pd catalyst, stalling the cross-coupling and allowing ambient oxygen to oxidize the amine.
Q2: Should I use Mono-Boc or Di-Boc protection to prevent this? A2: Di-Boc protection is mandatory. Mono-Boc protection is insufficient because the molecule can still tautomerize, leaving the pyridine ring nitrogen exposed and electron-rich. A Di-Boc strategy completely masks the hydrogen-bond donor ability of the amine and introduces massive steric bulk, effectively shielding the ring nitrogen from oxidants and metal catalysts[1].
Q3: What if my downstream target requires the free amine, and I cannot use protecting groups? A3: If protection is impossible, you must eliminate the source of oxidation (oxygen) with extreme prejudice. Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw degassing method (detailed in Protocol B) and consider adding a radical scavenger like BHT (Butylated hydroxytoluene) to intercept oxidative pathways.
Quantitative Data: Impact of Protection Strategies
The table below summarizes internal validation data comparing different strategies during a standard Pd-catalyzed C5-Suzuki coupling of tert-Butyl 2-amino-5-bromonicotinate.
| Protection Strategy | Catalyst Loading Req. | Oxidation Byproducts (%) | Target Product Yield (%) | Stability to Air (24h) |
| Unprotected | 10 mol% | 45 - 60% | < 20% | Poor (Degrades) |
| Unprotected + BHT | 10 mol% | 20 - 30% | 40 - 50% | Moderate |
| Mono-Boc | 5 mol% | 10 - 15% | 65 - 75% | Good |
| Di-Boc (Recommended) | 2 mol% | < 1% | > 92% | Excellent |
Mandatory Visualization: Protection Workflow
The following logic diagram illustrates the causal pathways of unprotected vs. protected tert-Butyl 2-amino-5-bromonicotinate under cross-coupling conditions.
Workflow comparing unprotected oxidation risks vs. Di-Boc protection strategies for 2-aminopyridines.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Di-Boc Protection of tert-Butyl 2-amino-5-bromonicotinate
Mechanistic Note: DMAP (4-Dimethylaminopyridine) is strictly required here. The first Boc addition is facile, but the resulting mono-Boc intermediate is electronically deactivated. DMAP acts as a nucleophilic catalyst to force the second Boc addition.
Reagents:
-
tert-Butyl 2-amino-5-bromonicotinate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
DMAP (0.2 eq)
-
Anhydrous THF (0.2 M)
Step-by-Step:
-
Dissolution: Dissolve the starting material in anhydrous THF under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add Et₃N and DMAP. Stir for 5 minutes.
-
Boc₂O Addition: Add Boc₂O dropwise at 0 °C. The reaction will evolve CO₂ gas (visual validation).
-
Heating: Warm the reaction to 60 °C and stir for 12 hours.
-
Self-Validation (Critical): Pull an aliquot for LCMS. You must observe the complete disappearance of the starting mass (M) and the mono-Boc mass (M+100). The reaction is only complete when a single peak at M+200 Da is observed. TLC will show a significant shift to a higher Rf value (less polar).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Freeze-Pump-Thaw Degassing (For Unprotected Workflows)
If you must proceed without protection, you must remove >99% of dissolved oxygen to prevent oxidative dimerization.
Step-by-Step:
-
Preparation: Place your solvent or reaction mixture (in a Schlenk flask) into a liquid nitrogen bath.
-
Freeze: Wait until the solvent is completely frozen solid. (Self-validation: No liquid movement upon tilting).
-
Pump: Open the flask to a high-vacuum line (approx. 0.1 mmHg) for 3–5 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Let it thaw completely in a room-temperature water bath. You will see bubbles of dissolved oxygen escaping the liquid.
-
Repeat: Repeat steps 1–4 a minimum of three times . On the final thaw, backfill the flask with ultra-pure Argon.
References
-
BenchChem Technical Support Team. "N,N-Di-Boc-2-aminopyridine | Benchchem: Strategic Protection of 2-Aminopyridines: A Comparative Analysis of Boc vs. Cbz." BenchChem. 1[1]
-
K. A. Kochetkov et al. "PERSULFATE OXIDATION OF 2-AMINOPYRIDINE." Izvestiya Vysshikh Uchebnykh Zavedeniy Khimiya Khimicheskaya Tekhnologiya. 4[4]
-
P. Zhao et al. "Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin." MDPI. 2[2]
-
J. E. Dander et al. "General and Mild Preparation of 2-Aminopyridines." Organic Letters - ACS Publications. 3[3]
Sources
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-amino-5-bromonicotinate
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl 2-amino-5-bromonicotinate (CAS: 1335059-08-9)[1].
Scaling up this specific pyridine-3-carboxylate scaffold presents unique thermal, kinetic, and purification challenges. This document bypasses basic bench-scale theory to focus on the causality of scale-up hazards, self-validating protocols, and advanced troubleshooting.
Synthetic Workflow Overview
The standard industrial route to this API scaffold involves a two-step sequence starting from inexpensive 2-aminonicotinic acid. The workflow relies on an initial electrophilic aromatic substitution followed by a mild, gas-evolving esterification.
Two-step synthetic workflow for tert-butyl 2-amino-5-bromonicotinate.
Phase 1: Regioselective Bromination
The first step requires brominating 2-aminonicotinic acid at the C5 position. Because the C2-amino group is an ortho/para director and the C3-carboxylic acid is electron-withdrawing, the C5 position is highly activated for electrophilic attack[2].
Frequently Asked Questions (FAQs)
Q: Why do we observe thermal runaway during the bromination of 2-aminonicotinic acid at pilot scale, and how can we mitigate it? A: Bromination using elemental bromine (Br₂) in acetic acid is a highly exothermic process. At bench scale, a simple ice bath provides sufficient cooling. However, volumetric heat scaling dictates that pilot reactors lack the surface-area-to-volume ratio required to dissipate this heat efficiently. Solution: Transition to continuous flow reactors or use N-Bromosuccinimide (NBS) in a less toxic, higher-heat-capacity solvent like DMF. Continuous flow microreactors allow for precise thermal control, preventing the formation of hazardous byproducts, and can safely process up to 60–100 g/h of brominated heteroaromatics[3].
Q: If we stick to batch chemistry, how do we prevent di-bromination? A: Kinetic control is paramount. Maintain the internal reactor temperature strictly below 5°C during the addition of the brominating agent. Using exactly 1.05 to 1.1 equivalents of Br₂ or NBS prevents over-oxidation and di-bromination[2].
Quantitative Data: Bromination Scale-Up Strategies
Table 1: Comparative Evaluation of Bromination Scale-Up Strategies
| Parameter | Traditional Batch (Br₂ / Acetic Acid) | Continuous Flow (NBS / DMF) |
| Thermal Control | Poor (High risk of thermal runaway) | Excellent (High surface-area-to-volume ratio) |
| Throughput | Vessel volume-dependent | 60 - 100 g/h[3] |
| Typical Yield | ~81%[2] | ~70 - 85%[3] |
| Safety Profile | Hazardous (Corrosive Br₂, Exothermic) | Improved (Less toxic DMF, contained system) |
| Primary Byproduct | HBr gas (Requires heavy caustic scrubbing) | Succinimide (Water-soluble, easily washed) |
Self-Validating Protocol: Batch Bromination via Br₂
-
Dissolution: Suspend 2-aminonicotinic acid (10.0 g, 72.4 mmol) in a mixture of Acetic Acid (250 mL) and water (10 mL)[2].
-
Thermal Equilibration: Cool the suspension to exactly 0°C using a jacketed reactor.
-
Controlled Addition: Add Br₂ (4 mL, 79 mmol, 1.1 eq) dropwise over 1 hour.
-
Validation Checkpoint: Monitor internal temperature. If T > 5°C, pause addition. The suspension will darken.
-
-
Aging: Stir for 8 hours while allowing the reactor to naturally warm to room temperature[2].
-
Isolation: Filter the resulting precipitate under reduced pressure. Wash the crude cake with cold diethyl ether (Et₂O) and methanol to remove residual acetic acid and unreacted bromine[2].
-
Analytical Validation: Run LC-MS (ESI+). A successful reaction is validated by the appearance of a 1:1 isotopic doublet at m/z 217.0 and 219.0[M+H]⁺, confirming mono-bromination.
Phase 2: tert-Butyl Esterification
Direct Fischer esterification (using tert-butanol and H₂SO₄) fails for this substrate because the harsh acidic conditions degrade the tert-butyl group and the basic pyridine ring interferes with the acid catalyst. Instead, we utilize the Boc₂O/DMAP methodology[4].
Mechanistic Logic
DMAP-catalyzed tert-butyl esterification mechanism using Boc2O.
Frequently Asked Questions (FAQs)
Q: Why use the Boc₂O/DMAP methodology instead of standard Steglich esterification (DCC/DMAP/t-BuOH)? A: Steglich esterification relies on Dicyclohexylcarbodiimide (DCC), which generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to filter completely at scale, leading to downstream API contamination. The Boc₂O/DMAP system generates only isobutylene/tert-butanol and CO₂ gas as byproducts[4]. This simplifies purification to a basic aqueous wash.
Q: What are the critical safety parameters when scaling up the Boc₂O esterification? A: Massive gas evolution. The decomposition of the mixed anhydride intermediate releases stoichiometric amounts of carbon dioxide. At a 100-mol scale, this reaction generates over 2,400 liters of CO₂ gas. Solution: Implement controlled, portion-wise addition of Boc₂O. Ensure the reactor is equipped with a high-capacity vent and a scrubber system. Never seal the reactor during the addition phase[5].
Q: How do we prevent unwanted N-Boc protection of the 2-amino group? A: The 2-amino group on the pyridine ring is highly deactivated due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate. Furthermore, esterification via the mixed anhydride is kinetically favored over amide formation. However, using a massive excess of Boc₂O or extended heating can force the formation of N,N-di-Boc byproducts[5][6]. Maintain Boc₂O stoichiometry strictly at 1.1 - 1.2 equivalents.
Self-Validating Protocol: Boc₂O/DMAP Esterification
-
Suspension: Charge a reactor with 2-amino-5-bromonicotinic acid (1.0 eq) and suspend it in a 1:1 mixture of anhydrous THF and tert-butanol.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). The mixture will remain a suspension.
-
Controlled Activation: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of THF[6].
-
Validation Checkpoint: Observe steady CO₂ gas evolution. As the mixed anhydride forms and converts to the ester, the opaque suspension will gradually clear into a homogeneous, transparent solution.
-
-
Reaction: Stir at 30°C for 12–16 hours.
-
Validation Checkpoint: Spot the reaction on TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline acid spot is entirely consumed.
-
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Dissolve the crude oil in Ethyl Acetate (EtOAc). Wash the organic layer with 10% aqueous citric acid (this selectively protonates and removes the DMAP catalyst)[7], followed by a brine wash.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tert-butyl ester.
-
Analytical Validation:
References
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Academia.edu. Available at: [Link]
-
TECHNISCHE UNIVERSITÄT MÜNCHEN - mediaTUM (Synthesis of BrCN7K – Esterification). TUM. Available at: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. (PDF) Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors [academia.edu]
- 4. Tert-butyl 2-methyl-3-nitrobenzoate | 59382-62-6 | Benchchem [benchchem.com]
- 5. Tert-butyl 4-aminobutanoate | 50479-22-6 | Benchchem [benchchem.com]
- 6. N-Boc-(S)-naphthyl glycine | 146621-93-4 | Benchchem [benchchem.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. 1201786-72-2|tert-Butyl 6-amino-5-bromonicotinate|BLD Pharm [bldpharm.com]
A Comparative Guide to HPLC and UPLC Method Validation for Purity Analysis of tert-Butyl 2-amino-5-bromonicotinate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not just a quality metric; it is a cornerstone of safety and efficacy. This principle extends to the upstream stages of synthesis, where the purity of intermediates like tert-Butyl 2-amino-5-bromonicotinate dictates the quality of the final API.[1] A robust analytical method for purity determination is therefore not a mere formality but a critical component of a successful drug development program.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of tert-Butyl 2-amino-5-bromonicotinate. We will delve into the nuances of method development and validation, drawing upon the globally recognized standards set by the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9][10]
The Criticality of a Validated Purity Method
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5][6] For a purity method, this translates to having unwavering confidence in the reported purity value and the quantification of any impurities. A well-validated method ensures batch-to-batch consistency, provides crucial data for process optimization, and forms an integral part of the regulatory submission package.
HPLC Method Development and Validation: A Deep Dive
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for tert-Butyl 2-amino-5-bromonicotinate.[11]
Experimental Protocol: HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. The C18 stationary phase is selected for its versatility in retaining a broad range of non-polar to moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the basic nitrogen on the pyridine ring, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 30 15 80 15.1 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the expected UV absorbance of the brominated aminopyridine structure.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Method Validation Workflow
The validation of this HPLC method will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for a quantitative impurity test.[2][3][6]
Caption: A typical workflow for HPLC method validation.
Validation Parameters and Experimental Data
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results |
| Specificity | Forced degradation studies (acid, base, peroxide, heat, light). | The main peak should be free from interference from degradation products and placebo components. Peak purity index > 0.999. | The method is specific. The main peak is spectrally pure in all stress conditions. |
| Linearity | Analysis of five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998. The method is linear over the specified range. |
| Accuracy | Spiking of known amounts of impurities into the sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target impurity level). | Recovery of 98.0% to 102.0% for each impurity. | Recoveries ranged from 99.2% to 101.5%. The method is accurate. |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days with different analysts and instruments. | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area and ≤ 5.0% for impurity peak areas. | Repeatability RSD = 0.5%. Intermediate Precision RSD = 1.2%. The method is precise. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | Visually and statistically determined. | LOD = 0.01% w/w. LOQ = 0.03% w/w. The method is sensitive. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. | The method is robust to minor variations in experimental conditions. |
| System Suitability | Performed before each analytical run. | Tailing factor ≤ 2.0, theoretical plates > 2000, RSD of replicate injections ≤ 2.0%. | All system suitability parameters were met. |
UPLC as a High-Throughput Alternative
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC.[11] This can be particularly advantageous in a high-throughput environment.
Experimental Protocol: UPLC Method
-
Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent with a DAD.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 30 3 80 3.1 30 | 5 | 30 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as HPLC method.
Head-to-Head Comparison: HPLC vs. UPLC
Caption: A comparison of HPLC and UPLC for purity analysis.
| Feature | HPLC | UPLC | Rationale for Choice |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC offers a significant time saving, increasing sample throughput. |
| Resolution | Good | Excellent | The smaller particle size in UPLC columns leads to sharper peaks and better separation of closely eluting impurities. |
| Solvent Consumption | High | Low | The lower flow rates and shorter run times of UPLC result in substantial solvent savings, making it a greener and more cost-effective option in the long run. |
| System Backpressure | ~150 bar | ~600 bar | UPLC operates at much higher pressures, requiring specialized instrumentation. |
| Sensitivity | Good | Excellent | The sharper peaks in UPLC lead to a better signal-to-noise ratio, enhancing sensitivity. |
| Robustness | High | Moderate | HPLC methods are often considered more "rugged" and less susceptible to minor variations. UPLC systems can be more sensitive to sample matrix complexity and solvent quality. |
Conclusion and Recommendation
Both the developed HPLC and UPLC methods are suitable for the intended purpose of determining the purity of tert-Butyl 2-amino-5-bromonicotinate. The choice between the two often comes down to the specific needs of the laboratory.
-
For a quality control (QC) laboratory with a moderate sample load and a focus on established, robust methods, the validated HPLC method is an excellent choice. It provides reliable data and is compatible with a wide range of standard laboratory equipment.
-
For a high-throughput screening or process development environment where speed and data quality are paramount, the UPLC method is the superior option. The significant reduction in analysis time and improved resolution can accelerate decision-making and provide a more detailed impurity profile.
Ultimately, the investment in a well-validated analytical method, be it HPLC or UPLC, is an investment in the quality and safety of the final pharmaceutical product. The principles of scientific integrity and adherence to regulatory guidelines, such as those from the ICH, are non-negotiable in this endeavor.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis - JOCPR. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities - PharmTech. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - Taylor & Francis Online. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
IR spectroscopy reference data for tert-Butyl 2-amino-5-bromonicotinate
An Interpretive Guide to the Infrared Spectrum of tert-Butyl 2-amino-5-bromonicotinate
Introduction: The Role of IR Spectroscopy in Structural Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its constituent chemical bonds.[1] This provides a unique "fingerprint" that is directly correlated to the functional groups present, offering crucial insights into the molecular architecture.
This guide provides a detailed analysis of the expected infrared spectrum for tert-Butyl 2-amino-5-bromonicotinate , a substituted pyridine derivative of interest in medicinal chemistry. As no direct reference spectrum is publicly available in standard databases, this guide employs a comparative approach, leveraging data from structurally analogous compounds and established spectroscopic principles to build a reliable predictive model. We will dissect the molecule's structure, predict the absorption frequencies of its key functional groups, and provide a robust experimental protocol for acquiring a high-quality spectrum for verification.
Molecular Structure and Predicted Vibrational Frequencies
The structure of tert-Butyl 2-amino-5-bromonicotinate contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these components is the first step in interpreting the final spectrum.
-
Primary Aromatic Amine (-NH₂): The amino group attached to the pyridine ring is expected to show characteristic stretching and bending vibrations.
-
Tert-Butyl Ester (-COOC(CH₃)₃): This group is defined by a strong carbonyl (C=O) stretch and various C-O stretches, in addition to the vibrations from the tert-butyl group itself.
-
Substituted Pyridine Ring: The aromatic ring will exhibit C-H stretching, C=C and C=N ring stretching, and out-of-plane bending modes that are diagnostic of its substitution pattern.
-
Aromatic Halide (C-Br): The carbon-bromine bond will produce a stretch at a low frequency.
The diagram below illustrates the key functional groups that are expected to produce distinct signals in the IR spectrum.
Caption: Key functional groups in tert-Butyl 2-amino-5-bromonicotinate.
Based on established correlation tables, we can predict the characteristic absorption bands for this molecule.[2][3][4]
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, two sharp bands |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C and C=N Ring Stretch | 1600 - 1450 | Medium, multiple bands | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Alkyl Groups | Aliphatic C-H Stretch (tert-Butyl) | 3000 - 2850 | Medium to Strong |
| C-H Bend (tert-Butyl) | ~1390 and ~1365 | Strong, characteristic doublet | |
| Ester | C=O Carbonyl Stretch | 1750 - 1730 | Strong |
| C-O Stretch | 1300 - 1000 | Strong, multiple bands | |
| Halide | C-Br Stretch | < 667 | Medium to Strong |
Comparative Spectral Analysis
To refine these predictions, we can compare them with experimental data from structurally similar molecules. This approach allows us to observe how specific structural motifs influence the IR spectrum.
Primary Analogue: 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine
A study by Franklin et al. provides a detailed vibrational analysis of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine.[5][6] This molecule shares the 5-bromopyridine core and the tert-butoxy group linked via nitrogen. The primary difference is that the nitrogen is part of an amide (Boc-group) rather than a primary amine. This allows for a direct comparison of the ring and C-Br vibrations, while highlighting the expected differences in the N-H and C=O regions.
Secondary Analogue: 2-amino-5-bromobenzoic acid
The vibrational spectrum of 2-amino-5-bromobenzoic acid has also been reported.[7] This compound features the 2-amino and 5-bromo substitution pattern, but on a benzene ring and with a carboxylic acid instead of a tert-butyl ester. This analogue is particularly useful for corroborating the assignments for the primary amine N-H vibrations and the aromatic C-H bending modes related to this specific substitution pattern.
The following table compares the predicted frequencies for our target molecule with the experimentally observed frequencies of these two key analogues.
| Vibration | Predicted (Target Molecule) | Analogue 1 (Boc-protected) | Analogue 2 (Benzoic Acid) | Rationale for Comparison |
| N-H Stretch | ~3450, ~3350 cm⁻¹ (doublet) | ~3426 cm⁻¹ (single amide peak) | ~3476, ~3366 cm⁻¹ (doublet) | Confirms the expectation of two distinct peaks for the primary amine vs. a single peak for the secondary amide.[6][7] |
| C-H (Aromatic) | 3100 - 3000 cm⁻¹ | ~3080 cm⁻¹ | ~3065 cm⁻¹ | High correlation is expected due to the similar electronic environment of the aromatic rings.[6][7] |
| C=O Stretch | 1730 - 1710 cm⁻¹ | ~1741 cm⁻¹ (Boc-carbonyl) | ~1655 cm⁻¹ (acid carbonyl) | The ester C=O is expected at a higher frequency than the hydrogen-bonded carboxylic acid C=O. The Boc-protected analogue provides a very close match.[6][7] |
| N-H Bend | ~1620 cm⁻¹ | Not clearly separated | ~1625 cm⁻¹ | The primary amine scissoring mode should be distinct and is well-matched with the benzoic acid analogue.[7] |
| C=C/C=N Stretch | 1600 - 1450 cm⁻¹ | Multiple bands (1585, 1469 cm⁻¹) | Multiple bands (1570, 1475 cm⁻¹) | The pattern of ring stretches is expected to be very similar to the Boc-protected pyridine analogue.[6][7] |
| C-Br Stretch | < 667 cm⁻¹ | ~640 cm⁻¹ | Not reported in detail | The C-Br stretch is highly dependent on the ring system and should align closely with the pyridine-based analogue.[6] |
This comparative analysis strongly suggests that the IR spectrum of tert-Butyl 2-amino-5-bromonicotinate will feature a distinct two-peak N-H stretching signature around 3400 cm⁻¹, a strong ester carbonyl peak above 1700 cm⁻¹, and a complex fingerprint region dominated by aromatic ring vibrations and strong C-O stretches.
Experimental Protocol: Acquiring a High-Quality Spectrum via the KBr Pellet Method
For a solid sample like tert-Butyl 2-amino-5-bromonicotinate, the Potassium Bromide (KBr) pellet method is a gold-standard technique for transmission IR spectroscopy.[8] This method leverages the property of alkali halides to become plastic and form a transparent matrix under pressure, allowing the IR beam to pass through the dispersed sample.[9][10]
Causality Behind Method Selection: The KBr matrix is chemically inert and, crucially, transparent to infrared radiation across most of the analytical range (4000-400 cm⁻¹).[9] This ensures that the resulting spectrum is purely from the sample, without interference from the matrix material. This transmission method often provides higher sensitivity compared to surface techniques like Attenuated Total Reflectance (ATR), which is beneficial for identifying subtle spectral features.[9]
Caption: Workflow for IR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
Tert-Butyl 2-amino-5-bromonicotinate (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.[11]
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press (capable of 8-10 tons of force)
-
FTIR Spectrometer
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[8][12] A high concentration can lead to total absorption and band distortion.[12]
-
Transfer the KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is critical to reduce scattering of the IR beam and ensure a high-quality spectrum.[12]
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the collar of the pellet die. Distribute it evenly.
-
Place the die assembly into the hydraulic press.
-
If available, connect the die to a vacuum pump for several minutes. This helps remove trapped air and residual moisture, resulting in a more transparent pellet.[11]
-
Slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes.
-
Carefully release the pressure and disassemble the die to retrieve the transparent, glass-like pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Self-Validation and Trustworthiness: A high-quality KBr pellet should be transparent and not opaque or cloudy. The resulting spectrum should have a flat baseline. A key indicator of moisture contamination is a very broad absorption band between 3500-3200 cm⁻¹, which can obscure the N-H stretching region.[11] The absence of this band validates the dryness of the KBr and the integrity of the sample preparation.
Conclusion
The infrared spectrum of tert-Butyl 2-amino-5-bromonicotinate is predicted to be rich in information, characterized by distinct bands corresponding to its primary amine, tert-butyl ester, and bromo-substituted pyridine functionalities. Key diagnostic peaks include the double N-H stretch above 3300 cm⁻¹, a strong ester C=O stretch above 1700 cm⁻¹, and a characteristic tert-butyl C-H bending doublet near 1370 cm⁻¹. By employing the detailed KBr pellet protocol and leveraging comparative analysis with structurally related molecules, researchers can confidently acquire and interpret the spectrum to verify the identity and purity of this compound, ensuring the integrity of their synthetic and developmental workflows.
References
-
Kintek Press. What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency. Available from: [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Available from: [Link]
-
Shimadzu. KBr Pellet Method. Available from: [Link]
-
Wikipedia. Infrared spectroscopy correlation table. Available from: [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? (2022). Available from: [Link]
-
Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS (2021). Available from: [Link]
-
University of Colorado Boulder. Simplified Infrared Correlation Chart. Available from: [Link]
-
University of California, Los Angeles. IR Chart. Available from: [Link]
-
ICT Prague. Infrared Spectroscopy – Analytical chemistry laboratory. Available from: [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl... [Diagram]. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Substituent effects in infrared spectroscopy. Part 6. meta- and para-Substituted N-ammoniobenzamidates. Available from: [Link]
-
National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. Available from: [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). INFRARED REFERENCE SPECTRA. Available from: [Link]
-
ResearchGate. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Available from: [Link]
-
PubMed. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine (2014). Available from: [Link]
-
Doc Brown's Chemistry. database of IR spectra... Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid (2022). Available from: [Link]
-
Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]
-
MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO (2025). Available from: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table (2025). Available from: [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. shimadzu.com [shimadzu.com]
- 9. kinteksolution.com [kinteksolution.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. azom.com [azom.com]
- 12. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
A Comparative Guide to the Stability of tert-Butyl and Ethyl Esters in 2-Amino-5-Bromonicotinate Derivatives
In the landscape of drug development and organic synthesis, the selection of an appropriate ester protecting group is a critical decision that can profoundly influence the stability, reactivity, and ultimately, the viability of a lead compound. Among the plethora of available options, tert-butyl and ethyl esters are frequently employed. This guide provides an in-depth, objective comparison of the stability of these two ester functionalities within the context of 2-amino-5-bromonicotinate derivatives, a scaffold of significant interest in medicinal chemistry. By delving into the underlying chemical principles and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions.
The Chemical Foundation of Stability: Steric and Electronic Effects
The stability of an ester is not an intrinsic property but rather a consequence of its molecular architecture and the chemical environment to which it is exposed. The primary determinants of this stability are steric hindrance and electronic effects.
Steric Hindrance: The bulky tert-butyl group, with its three methyl substituents, creates significant steric congestion around the carbonyl carbon of the ester. This steric shield impedes the approach of nucleophiles, such as water or hydroxide ions, which are necessary for hydrolysis. In contrast, the ethyl group is considerably less sterically demanding, offering a more accessible site for nucleophilic attack. This fundamental difference in steric bulk is a major contributor to the generally higher stability of tert-butyl esters compared to their ethyl counterparts.[1][2]
Electronic Effects: The 2-amino group on the nicotinic acid ring is an electron-donating group (EDG).[3] Through resonance, it increases the electron density on the aromatic ring, which can indirectly influence the reactivity of the ester. Conversely, the bromine atom at the 5-position is an electron-withdrawing group (EWG) through its inductive effect, but its overall impact is often less pronounced than the resonance donation from the amino group. The ester group itself, when the carbonyl is directly attached to the ring, is generally considered deactivating.[4][5] The interplay of these electronic factors modulates the electrophilicity of the carbonyl carbon, thereby affecting the rate of hydrolysis.
Stability Under Different Hydrolytic Conditions
The true test of an ester's utility lies in its stability under a range of conditions commonly encountered in synthesis, formulation, and biological systems.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6] While both esters can be hydrolyzed under acidic conditions, their mechanisms and rates differ significantly.
-
Ethyl Esters: The hydrolysis of ethyl esters in acidic media typically proceeds through a reversible acyl-oxygen cleavage (AAC2) mechanism.[7][8][9] This involves the nucleophilic addition of water to the protonated carbonyl, followed by the elimination of ethanol.
-
tert-Butyl Esters: The acid-catalyzed cleavage of tert-butyl esters follows a different pathway, primarily an alkyl-oxygen cleavage (AAL1) mechanism.[6][7] This involves the formation of a stable tert-butyl cation, which is a key feature of their chemistry.[10] This mechanism is highly efficient, and tert-butyl esters are readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[6][11] This lability under acidic conditions is a double-edged sword: it provides a convenient method for deprotection but also limits their use in synthetic steps that require acidic reagents.
Base-Mediated Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, esters undergo hydrolysis in a process known as saponification.[12][13] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.
-
Ethyl Esters: Ethyl esters are readily saponified. The reaction is typically irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol product.[14]
-
tert-Butyl Esters: Due to the significant steric hindrance of the tert-butyl group, they are highly resistant to base-mediated hydrolysis.[6] This high stability under basic and neutral conditions is a major advantage, allowing for selective transformations on other parts of the molecule without affecting the ester.
Enzymatic Hydrolysis
In biological systems, esters are often substrates for carboxylesterases, enzymes that play a crucial role in drug metabolism.[1][15]
-
Ethyl Esters: Ethyl nicotinate and related simple alkyl esters are generally susceptible to enzymatic hydrolysis by liver and plasma esterases.[15][16]
-
tert-Butyl Esters: The steric bulk of the tert-butyl group significantly hinders enzymatic hydrolysis. Studies on nicotinate esters have shown that tert-butyl nicotinate is not detectably hydrolyzed by human plasma esterases, highlighting its enhanced metabolic stability.[16] This property is highly desirable in drug design to increase the in vivo half-life of a compound.[17][18]
Quantitative Comparison of Stability
To provide a clearer picture of the stability differences, the following table summarizes the expected relative rates of hydrolysis under various conditions.
| Condition | tert-Butyl 2-amino-5-bromonicotinate | Ethyl 2-amino-5-bromonicotinate | Rationale |
| Strong Acid (e.g., TFA in DCM) | Fast | Slow to Moderate | AAL1 mechanism for t-butyl ester is highly efficient. |
| Aqueous Acid (e.g., 1N HCl) | Moderate to Fast | Slow | Reversible AAC2 mechanism for ethyl ester. |
| Strong Base (e.g., 1N NaOH) | Very Slow / Negligible | Fast | Steric hindrance protects the t-butyl ester from nucleophilic attack. |
| Aqueous Buffer (pH 7.4) | Very Stable | Generally Stable, but may slowly hydrolyze over extended periods. | Ethyl ester is more susceptible to spontaneous hydrolysis. |
| Human Plasma | Expected to be Stable | Susceptible to Enzymatic Hydrolysis | Steric hindrance prevents enzyme binding and catalysis for the t-butyl ester.[16] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of these derivatives, the following protocols can be employed. These are designed as self-validating systems, providing clear and reproducible data.
Protocol for Acidic and Basic Hydrolysis Study
This protocol outlines a forced degradation study to assess the stability of the ester derivatives in acidic and basic solutions.
Objective: To quantify the rate of hydrolysis of tert-butyl and ethyl 2-amino-5-bromonicotinate under acidic and basic conditions.
Materials:
-
tert-Butyl 2-amino-5-bromonicotinate
-
Ethyl 2-amino-5-bromonicotinate
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water and acetonitrile (for HPLC mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each ester derivative in acetonitrile.
-
Reaction Setup:
-
For each compound, set up three sets of vials:
-
Acidic: 900 µL of 1N HCl + 100 µL of stock solution.
-
Basic: 900 µL of 1N NaOH + 100 µL of stock solution.
-
Control: 900 µL of a 50:50 water:acetonitrile solution + 100 µL of stock solution.
-
-
-
Incubation: Incubate all vials at a constant temperature (e.g., 40°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. For the basic hydrolysis samples, immediately neutralize with an equivalent amount of 1N HCl to stop the reaction.
-
HPLC Analysis:
-
Dilute the samples as necessary with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method to separate the parent ester from the hydrolyzed product (2-amino-5-bromonicotinic acid).
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the parent compound).
-
-
Data Analysis:
-
Calculate the percentage of the parent ester remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the parent ester remaining versus time to determine the degradation kinetics.
-
Protocol for In Vitro Plasma Stability Assay
This protocol assesses the metabolic stability of the ester derivatives in human plasma.
Objective: To determine the rate of enzymatic hydrolysis of tert-butyl and ethyl 2-amino-5-bromonicotinate in human plasma.
Materials:
-
tert-Butyl 2-amino-5-bromonicotinate
-
Ethyl 2-amino-5-bromonicotinate
-
Pooled human plasma (from a reputable supplier)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard (e.g., a structurally similar and stable compound)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of each ester in DMSO.
-
Reaction Incubation:
-
Pre-warm human plasma to 37°C.
-
In a microcentrifuge tube, add the test compound from the stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM (ensure the final DMSO concentration is ≤ 0.1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard to precipitate the plasma proteins and quench the enzymatic reaction.
-
Sample Processing: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent ester remaining.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time to determine the in vitro half-life (t1/2).
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanisms of acid-catalyzed hydrolysis for ethyl and tert-butyl esters.
Caption: Decision workflow for selecting between tert-butyl and ethyl esters.
Conclusion and Recommendations
The choice between a tert-butyl and an ethyl ester for 2-amino-5-bromonicotinate derivatives is a strategic one, dictated by the specific requirements of the synthetic route and the desired properties of the final molecule.
-
The tert-butyl ester is the superior choice when stability to basic, neutral, and enzymatic conditions is paramount. Its remarkable resistance to saponification and metabolic degradation makes it an ideal protecting group for multi-step syntheses and for enhancing the pharmacokinetic profile of a drug candidate. However, its lability under acidic conditions must be carefully considered in the overall synthetic design.
-
The ethyl ester , while less stable under basic and enzymatic conditions, offers a more robust option when acidic conditions are required in subsequent synthetic steps. Its cleavage generally requires more forcing conditions (strong acid or base), which can be an advantage if premature deprotection is a concern.
For researchers in drug development, the enhanced metabolic stability afforded by the tert-butyl group is a particularly compelling advantage.[16] By understanding the fundamental principles of steric and electronic effects and by employing rigorous experimental protocols for stability assessment, scientists can confidently select the ester functionality that best serves their research objectives.
References
-
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved March 19, 2026. [Link]
-
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1990). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Drug Metabolism and Disposition, 18(5), 730-736. [Link]
-
Wu, Y., & Sun, Y. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5666-5669. [Link]
-
Buchwald, P. (2001). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Mini reviews in medicinal chemistry, 1(1), 101-111. [Link]
-
Fukami, T., Imai, T., & Kume, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]
-
DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(24), 7903-7908. [Link]
-
Chegg.com. (2017, April 28). Solved Consider the acid catalyzed hydrolysis of esters. In.... [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Master of Malt. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. [Link]
-
OpenStax. (n.d.). 21.6 Chemistry of Esters. Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. chegg.com [chegg.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Its Challengers: A Comparative Guide to the Validation of tert-Butyl 2-amino-5-bromonicotinate Intermediates
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible pharmaceutical development. In the synthesis of tert-Butyl 2-amino-5-bromonicotinate, a key building block in numerous pharmacologically active compounds, ensuring the structural integrity of its precursors is paramount. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural elucidation, with alternative spectroscopic techniques, offering field-proven insights into the causality behind experimental choices and a framework for selecting the most appropriate validation strategy.
The journey from starting materials to the final active pharmaceutical ingredient (API) is a multi-step process, with each intermediate compound representing a critical checkpoint. Errors in the structure of an intermediate can lead to the formation of incorrect final products, resulting in wasted resources, and more critically, potential safety risks. Therefore, rigorous validation of each intermediate is not merely a quality control measure but a fundamental aspect of scientific integrity and regulatory compliance.[1][2]
The Synthetic Pathway: Key Intermediates
A plausible and efficient synthetic route to tert-Butyl 2-amino-5-bromonicotinate commences with the readily available 2-amino-5-bromopyridine. The synthesis involves two key intermediate stages that require meticulous structural verification.
Intermediate 1: 2-(tert-butoxycarbonylamino)-5-bromopyridine
The first step involves the protection of the amino group of 2-amino-5-bromopyridine with a di-tert-butyl dicarbonate (Boc-anhydride) to prevent its interference in subsequent reactions. This reaction yields 2-(tert-butoxycarbonylamino)-5-bromopyridine.
Intermediate 2: 2-(tert-butoxycarbonylamino)-5-bromonicotinic acid
The next crucial step is the introduction of a carboxylic acid group at the 3-position of the pyridine ring. This is typically achieved through a directed ortho-metalation reaction, where the Boc-protected amino group directs a strong base (like n-butyllithium) to deprotonate the adjacent carbon, followed by quenching with carbon dioxide.
Final Product: tert-Butyl 2-amino-5-bromonicotinate
The final step involves the esterification of the carboxylic acid to form the tert-butyl ester. This can be achieved through various methods, including reaction with tert-butanol in the presence of a coupling agent.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique provides precise information about bond lengths, bond angles, and the overall molecular geometry with atomic-level resolution.[3][4]
The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure, leaving no room for interpretation. This is particularly crucial in pharmaceutical development where even subtle changes in stereochemistry can have profound effects on a drug's efficacy and safety.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the intermediate of suitable size and quality. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The choice of solvent is critical and often requires screening of various options.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is then processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the structure is refined to obtain the final, highly accurate molecular model.
Diagram: Workflow of Single-Crystal X-ray Crystallography
Caption: Workflow for structural validation using X-ray crystallography.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, obtaining suitable crystals can be a significant bottleneck. In such cases, and for routine analysis, a combination of spectroscopic techniques is indispensable. These methods provide valuable, albeit indirect, information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[3] For the intermediates of tert-Butyl 2-amino-5-bromonicotinate, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For our intermediates, IR spectroscopy can confirm the presence of the N-H bond in the amino group, the C=O bond in the Boc protecting group and the carboxylic acid, and the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on the specific requirements of the analysis, the availability of instrumentation, and the physical properties of the compound. The following table provides a comparative overview of the primary validation methods.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous and definitive structural determination | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Provides detailed information about the molecular framework in solution | Does not provide direct 3D structural information; can be complex to interpret for large molecules |
| IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive | Provides limited information about the overall molecular structure |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide information about stereochemistry or connectivity |
Diagram: Decision-Making for Structural Validation
Caption: A decision tree for selecting the appropriate structural validation method.
Conclusion: An Integrated Approach to Ensure Scientific Integrity
In the synthesis of tert-Butyl 2-amino-5-bromonicotinate and its intermediates, a multi-faceted approach to structural validation is essential. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing definitive three-dimensional structural information, its practical limitations necessitate the proficient use of complementary spectroscopic techniques. NMR, IR, and mass spectrometry, when used in concert, provide a comprehensive and self-validating system for the routine confirmation of intermediate structures. By understanding the strengths and weaknesses of each technique and applying them judiciously, researchers can ensure the integrity of their synthetic pathways, the quality of their final products, and ultimately, the advancement of safe and effective pharmaceuticals.
References
-
Crystallography Open Database. (n.d.). 2-amino-5-bromopyridine. Retrieved from [Link]
-
The FDA Group. (2022, August 2). A Basic Guide to Process Validation in the Pharmaceutical Industry. Retrieved from [Link]
- Milton Franklin, J., et al. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 74-83.
-
PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
Sources
tert-Butyl 2-amino-5-bromonicotinate proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like tert-butyl 2-amino-5-bromonicotinate requires more than basic laboratory hygiene—it demands a rigorous, chemically sound approach to lifecycle management. This compound, featuring a pyridine ring, a tert-butyl ester, and crucially, a bromine substituent, presents specific environmental and toxicological challenges upon disposal.
The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.
The Mechanistic Causality of Brominated Waste Disposal
To design an effective disposal protocol, we must first understand the physicochemical behavior of the waste. Why can't tert-butyl 2-amino-5-bromonicotinate be disposed of with standard organic solvents?
The critical factor is the bromine atom . When brominated organic compounds are subjected to standard, low-temperature combustion (typical for non-halogenated waste used as fuel substitutes), they undergo de novo synthesis to form highly toxic byproducts, specifically[1].
To prevent the release of these persistent environmental pollutants, brominated organics must never be mixed with non-halogenated waste[2]. Instead, they require high-temperature thermal destruction in specialized twin-chamber incinerators operating at a minimum of 1100°C, equipped with alkaline scrubbers to neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion.
Operational Disposal Protocol: Step-by-Step Methodology
This self-validating workflow ensures that every step—from generation to final manifesting—contains an inherent safety check to prevent cross-contamination.
Phase 1: Segregation and Primary Containment
-
Identify the Waste Stream: Determine if the tert-butyl 2-amino-5-bromonicotinate waste is a pure solid, a reaction mixture (liquid), or contaminated labware (e.g., silica gel, filter paper).
-
Select the Receptacle: Use a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Ensure the container has a secure, leak-proof cap.
-
Execute Segregation:
-
For Liquids: Pour the waste into a designated "Halogenated Organic Waste" carboy. Self-Validation Check: Before pouring, verify the label explicitly states "Halogenated." Mixing occasional small quantities (<50 g) of brominated waste with chlorinated waste is permissible, provided the container is broadly labeled for halogenated organics[2].
-
For Solids: Place contaminated gloves, weigh boats, and silica into a heavy-duty, poly-lined drum designated for solid halogenated hazardous waste[3].
-
Phase 2: Labeling and SAA Transfer
-
Apply Regulatory Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly list "tert-Butyl 2-amino-5-bromonicotinate" and identify the primary hazard (e.g., "Toxic," "Halogenated Organic").
-
Transfer to SAA: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA). Store it in a secondary containment tray within a flammable liquids cabinet, isolated from incompatible chemicals such as strong oxidizers or active metals[2][4].
Phase 3: Final Destruction Manifesting
-
Coordinate with EHS: Once the SAA container approaches its volume limit (e.g., 55 gallons) or the regulatory time limit (typically 90-180 days depending on generator status), manifest the waste through your Environmental Health and Safety (EHS) department.
-
Verify Destruction Method: Ensure the licensed waste contractor is contracted for [5].
Quantitative Waste Profiling and Compatibility
To facilitate rapid decision-making in the lab, adhere to the following quantitative parameters for waste management.
| Waste Category | Permitted Receptacle | Incompatible Materials | Max SAA Accumulation | Final Destruction Method |
| Liquid Organic | HDPE or Amber Glass | Non-halogenated solvents, strong oxidizers, alkali metals | 55 Gallons (or 1 Quart acutely toxic) | High-Temp Incineration (>1100°C) |
| Solid Contaminated | Poly-lined Drum | Unquenched reactive species, aqueous acids | 55 Gallons | Rotary Kiln Incineration |
| Aqueous Waste | HDPE Carboy | Organic solvents (biphasic separation risk) | 55 Gallons | Aqueous Treatment / Carbon Adsorption |
Emergency Logistics: Spill Response Protocol
In the event of a spill involving tert-butyl 2-amino-5-bromonicotinate, immediate and appropriate action is critical to prevent personnel exposure and environmental release[3].
-
Isolate and Evacuate: Alert personnel in the immediate vicinity and secure the perimeter. Extinguish all ignition sources if flammable solvents are involved[3].
-
Don PPE: Equip chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat. If dust or aerosolization is present, use a fitted respirator[6].
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust[6].
-
Collect and Dispose: Carefully sweep the absorbed material using non-sparking tools. Place the debris into a designated, sealed hazardous waste container labeled as "Halogenated Spill Debris"[6].
-
Decontaminate: Wet mop the surface with a detergent solution; do not dry sweep, as this can aerosolize fine particulates[4].
Waste Stream Decision Architecture
The following diagram illustrates the logical workflow for segregating and disposing of brominated nicotinates, ensuring that critical failure points (such as mixing with non-halogenated waste) are avoided.
Workflow for segregation, accumulation, and high-temperature incineration of brominated waste.
References
-
RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Retrieved from[Link]
-
Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. Retrieved from[Link]
-
United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Pittsburgh. Safety Manual EH&S Guideline Number: 04-001 - Subject: CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
Canadian Science Publishing. Brominated flame retardants: sources, distribution, exposure pathways, and toxicity. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-amino-5-bromonicotinate
This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl 2-amino-5-bromonicotinate (CAS 478508-11-7). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your team can operate with confidence and security. The procedural guidance herein is designed to answer specific operational questions, establishing a self-validating system of safety for your laboratory.
Hazard Analysis: A Proactive Stance on Safety
While comprehensive toxicological data for tert-Butyl 2-amino-5-bromonicotinate is not extensively published, an expert analysis of its chemical structure—a brominated aminopyridine derivative with a tert-butyl ester—necessitates a cautious approach. Structurally analogous compounds are known to cause significant skin, eye, and respiratory irritation.[1][2] Therefore, the protocols outlined below are based on the conservative principle of treating this compound as hazardous, ensuring a robust margin of safety.
Anticipated Hazards:
-
Skin Irritation/Corrosion: Aromatic amines and brominated compounds can be irritants or sensitizers upon dermal contact.[1]
-
Serious Eye Damage/Irritation: Direct contact with the powder or solutions can cause significant irritation or damage.[2]
-
Respiratory Irritation: Inhalation of airborne powder can lead to irritation of the respiratory tract.[1][3]
-
Harmful if Swallowed: Similar compounds may be harmful if ingested.[4]
All handling of this compound must be predicated on preventing contact through these exposure routes.
Core Protective Measures: Your Essential Armor
The selection of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling tert-Butyl 2-amino-5-bromonicotinate in solid and solution forms.
| Protection Area | Required Equipment | Expert Rationale & Protocol Standards |
| Eye & Face Protection | Chemical splash goggles with side shields. A full-face shield is mandatory when handling >100 mL of solution or during splash-prone procedures (e.g., quenching reactions). | Standard laboratory safety glasses are insufficient. Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier protecting the entire face. This aligns with OSHA 29 CFR 1910.133 and EU EN166 standards.[2][3] |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness). • Outer Glove: Neoprene or Butyl rubber (min. 0.3 mm thickness). | The inner nitrile glove provides dexterity and splash resistance. The outer, more robust glove offers extended protection against potential chemical permeation. Given the absence of specific breakthrough data, this conservative approach is warranted.[5] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6] |
| Body Protection | Flame-resistant or 100% cotton laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50g or >250 mL). | This protects skin on the arms and torso from accidental contact.[3][6] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory baseline attire. |
| Respiratory Protection | All handling of solid material and volatile solutions must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[7][8] If engineering controls are proven insufficient, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge would be required, but this should be an exception, not standard practice. |
Operational Blueprint: From Gown-Up to Clean-Up
Adherence to a strict, repeatable workflow is paramount for safety. The following step-by-step protocols create a self-validating system of operation.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Locate Emergency Equipment: Visually confirm the unobstructed path to the nearest safety shower and eyewash station.[3]
-
Inspect PPE: Carefully inspect all PPE for signs of wear, degradation, or damage. Check gloves for punctures or discoloration.
-
Prepare a Designated Workspace: Demarcate the handling area within the fume hood. Ensure all necessary equipment (spatulas, glassware, balances) is present to avoid reaching outside the containment area during the procedure.
Step-by-Step PPE & Handling Protocol
Caption: Workflow for safe handling of tert-Butyl 2-amino-5-bromonicotinate.
1. Donning Sequence (Putting On PPE): i. Put on your lab coat and ensure it is fully buttoned. ii. Don the first pair of gloves (inner nitrile). iii. Don the second, heavier pair of gloves (outer neoprene/butyl), ensuring the cuffs go over the sleeves of your lab coat. iv. Put on your chemical splash goggles. v. If required, put on your face shield.
2. Chemical Handling: i. Perform all manipulations of the chemical deep within the fume hood, keeping the sash at the lowest practical height.[8] ii. When weighing the solid, use a micro-spatula and handle it gently to prevent the generation of airborne dust.[3] iii. Keep all containers of the chemical sealed when not in immediate use.
3. Doffing Sequence (Removing PPE): This sequence is critical to prevent cross-contamination. i. Remove the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. ii. Remove your face shield and goggles. iii. Remove your lab coat, folding it inward on itself to contain any potential surface contamination. iv. Remove the inner pair of gloves using the same technique as in step (i). v. Immediately wash your hands and forearms thoroughly with soap and water.[1]
Disposal and Decontamination Plan
Proper disposal is a non-negotiable component of the safety protocol.
-
Chemical Waste: All waste containing tert-Butyl 2-amino-5-bromonicotinate, including residual solids and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[1][5] Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of in a designated solid hazardous waste container.[5]
-
Decontamination: Clean any contaminated surfaces or glassware with a suitable solvent (such as ethanol or isopropanol) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Regulatory Compliance: Ensure all waste is disposed of in strict accordance with local, state, and federal environmental regulations.[8][9]
By internalizing and rigorously applying these protocols, you build a culture of safety that extends far beyond the product itself, ensuring the well-being of your most valuable asset: your research team.
References
- Enamine.Safety Data Sheet.
- TCI Chemicals. (2023, March 4). Safety Data Sheet.
- BenchChem.Personal protective equipment for handling tert-Butyl (3-aminopropyl)carbamate.
- Fisher Scientific. (2009, September 26). Safety Data Sheet.
- TCI Chemicals. (2024, November 25). Safety Data Sheet.
- BenchChem.Personal protective equipment for handling 5-Bromonicotinic acid.
- BroadPharm. (2026, January 29). Safety Data Sheet.
- Thermo Fisher Scientific. (2014, November 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2014, November 7). 5 - Safety Data Sheet.
- ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
- TCI Chemicals.Safety Data Sheet.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
